Technical Documentation Center

2-Methyl-8-nitroindolizine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-8-nitroindolizine
  • CAS: 60891-78-3

Core Science & Biosynthesis

Foundational

Spectroscopic Analysis of 2-Methyl-8-nitroindolizine: A Comprehensive Technical Guide

Executive Summary In the realm of heterocyclic chemistry, indolizine derivatives are highly valued for their diverse pharmacological profiles and unique photophysical properties. 2-Methyl-8-nitroindolizine (CAS 60891-78-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of heterocyclic chemistry, indolizine derivatives are highly valued for their diverse pharmacological profiles and unique photophysical properties. 2-Methyl-8-nitroindolizine (CAS 60891-78-3) represents a highly conjugated, 10π-electron bicyclic system characterized by a distinct "push-pull" electronic architecture. The electron-donating methyl group at the C2 position and the strongly electron-withdrawing nitro group at the C8 position create an intramolecular charge transfer (ICT) axis. This whitepaper provides a definitive, causality-driven framework for the spectroscopic elucidation of this molecule, ensuring that researchers can confidently validate its structural integrity using orthogonal analytical techniques.

Electronic Architecture & Mechanistic Causality

The indolizine core is a fused pyrrole-pyridine system. In 2-Methyl-8-nitroindolizine, the electronic distribution is highly polarized. The C2-methyl group exerts a positive inductive (+I) and hyperconjugative effect, enriching the pyrrole ring's electron density. Conversely, the C8-nitro group exerts powerful negative inductive (-I) and resonance (-M) effects, depleting electron density from the pyridine ring. This polarization fundamentally dictates the nuclear deshielding observed in NMR and the bathochromic shifts observed in UV-Vis spectroscopy [1].

PushPull N1 C2-Methyl Group (+I, +M Effect) N2 Indolizine Core (10π Electron System) N1->N2 Electron Donation N3 C8-Nitro Group (-I, -M Effect) N1->N3 Intramolecular Charge Transfer (ICT) N2->N3 Electron Withdrawal

Electronic push-pull dynamics across the 2-Methyl-8-nitroindolizine framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most granular view of the indolizine framework. The assignments below are driven by the anisotropic and mesomeric effects of the substituents.

  • ¹H NMR Causality: The C7 proton is positioned ortho to the nitro group, subjecting it to severe anisotropic deshielding; it typically resonates furthest downfield. The C5 proton, adjacent to the bridgehead nitrogen, also experiences significant deshielding. The C2-methyl group appears as a sharp singlet and serves as an internal stoichiometric benchmark [2].

  • ¹³C NMR Causality: The C8 carbon, directly bonded to the electronegative nitro group, is shifted significantly downfield (>135 ppm). The C2 carbon resonates at a lower frequency due to the shielding effect of the attached methyl group.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
NucleusPositionShift (ppm)MultiplicityCausality / Assignment Rationale
¹HC2-CH₃2.30 - 2.50Singlet (3H)Allylic/heteroaromatic methyl; shielded relative to ring protons.
¹HC1-H, C3-H6.50 - 7.20Singlets/Multiplets (2H)Pyrrole ring protons; mildly shielded by the C2-methyl (+I) effect.
¹HC6-H6.60 - 6.90Triplet/dd (1H)Pyridine ring; unaffected by direct ortho/para deshielding.
¹HC5-H7.80 - 8.20Doublet (1H)Adjacent to bridgehead nitrogen; strongly deshielded.
¹HC7-H7.50 - 8.00Doublet (1H)Ortho to the C8-nitro group; severe anisotropic deshielding.
¹³CC8135.0 - 140.0QuaternaryDirect attachment to electronegative -NO₂ group (-I effect).
¹³CC2110.0 - 115.0QuaternaryShielded by the attached electron-donating methyl group.

Mass Spectrometry (MS) & Fragmentation Dynamics

Electron Ionization (EI) at 70 eV provides a robust, reproducible fragmentation fingerprint. The molecular ion [M]⁺• at m/z 176 is typically prominent due to the stability of the aromatic indolizine core.

Fragmentation Causality: Nitroaromatics undergo characteristic cleavages. The primary diagnostic pathways for 2-Methyl-8-nitroindolizine involve the loss of a nitroso radical (NO•, -30 Da) yielding m/z 146, and the loss of a nitro radical (NO₂•, -46 Da) yielding m/z 130. The simultaneous observation of these two daughter ions acts as a self-validating system for the presence of the C8-nitro moiety .

MSFrag M Molecular Ion [M]+• m/z 176 F1 [M - NO]+• m/z 146 M->F1 Loss of NO• (-30 Da) F2 [M - NO2]+ m/z 130 M->F2 Loss of NO2• (-46 Da) F3 Indolizine Core m/z 103 F2->F3 Loss of HCN (-27 Da)

Primary electron ionization (EI) mass fragmentation pathways for 2-Methyl-8-nitroindolizine.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

  • IR Spectroscopy: The nitro group provides two highly diagnostic vibrational modes: the asymmetric N-O stretch and the symmetric N-O stretch. The absence of an O-H or N-H stretch (>3200 cm⁻¹) further validates the fully substituted nature of the heteroatoms [2].

  • UV-Vis Spectroscopy: The push-pull ICT system lowers the HOMO-LUMO gap. While unsubstituted indolizines absorb primarily in the UV region (~340 nm), the 8-nitro derivative exhibits a pronounced bathochromic shift, with a broad absorption band extending into the visible region (400-450 nm), rendering the compound visibly yellow/orange[3][4].

Table 2: IR and UV-Vis Spectroscopic Data Summary
TechniqueSpectral FeatureValue/RangeDiagnostic Causality
IR Asymmetric N-O Stretch1510 - 1530 cm⁻¹High-energy stretching of the nitro group double-bond character.
IR Symmetric N-O Stretch1330 - 1350 cm⁻¹In-phase stretching of the nitro group; highly diagnostic for -NO₂.
IR C=C / C=N Aromatic1600 - 1650 cm⁻¹Skeletal vibrations of the 10π indolizine core.
UV-Vis π → π* Transition~250 - 340 nmStandard aromatic core excitation.
UV-Vis n → π* / ICT Band400 - 450 nmIntramolecular charge transfer from C2-methyl to C8-nitro.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, the following protocols are designed as self-validating workflows.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation & Internal Referencing: Dissolve 5-10 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ prevents solvent-induced suppression of the less polar pyrrole proton signals. TMS provides an absolute 0.00 ppm reference, creating a self-validating chemical shift baseline.

  • Probe Tuning and Shimming: Manually tune the probe to the exact resonance frequency of ¹H (e.g., 400.13 MHz) and perform gradient shimming on the Z-axis.

    • Validation: Minimizing reflected power ensures maximum signal-to-noise (S/N), while a stable, maximized ²H lock level confirms magnetic field homogeneity, preventing peak line-broadening.

  • Pulse Sequence & Acquisition: Acquire 16-32 scans using a standard 30° pulse angle with a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2-second delay ensures full longitudinal relaxation (T₁) of the C2-methyl protons.

    • Validation: The integration of the C2-methyl singlet (set precisely to 3.00) serves as the internal stoichiometric benchmark to validate the integration of the five aromatic protons (totaling 5.00), ensuring no co-eluting impurities are masked.

Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)
  • Instrument Calibration: Infuse a standard calibrant such as Perfluorotributylamine (PFTBA) prior to the run.

    • Validation: Verifying the exact mass and isotopic ratios of m/z 69, 219, and 502 ensures mass axis accuracy and proper resolution across the analytical range.

  • Sample Introduction & Thermal Desorption: Introduce the sample via a Direct Insertion Probe (DIP), ramping the temperature from 50°C to 250°C at 20°C/min.

    • Causality: Gradual thermal desorption prevents pyrolytic degradation of the labile nitro group prior to ionization.

  • Ionization & Data Processing: Apply a universal 70 eV electron energy.

    • Causality: 70 eV ensures the resulting fragmentation pattern is highly reproducible and can be cross-referenced against standard libraries.

    • Validation: The concurrent extraction of ion chromatograms for m/z 176 ([M]⁺•), 146 ([M-NO]⁺), and 130 ([M-NO₂]⁺) orthogonally confirms the intact molecular ion and its primary nitro-cleavage pathways.

Protocol 3: UV-Vis Spectrophotometry
  • Optical Baseline Correction: Record a baseline using pure spectroscopic-grade methanol in matched 10 mm quartz cuvettes.

    • Validation: This step subtracts solvent and cuvette absorbance, isolating only the analyte's electronic transitions.

  • Concentration Optimization: Prepare a 10 µM solution of the compound and scan from 200 nm to 600 nm.

    • Causality: The 10 µM concentration ensures the maximum absorbance (A) remains between 0.1 and 1.0.

    • Validation: Keeping absorbance within this range strictly adheres to the linear dynamic range of the Beer-Lambert Law, preventing detector saturation and photometric errors.

References

  • Title: Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocyclization of Products Source: Molecules (MDPI), 2020, 25(7), 1682. URL: [Link]

  • Title: Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor Source: Molecules (MDPI), 2022, 27(1), 11. URL: [Link]

  • Title: 2-Methyl-8-nitroindolizine Mass Spectrum Data Source: NIST Chemistry WebBook, SRD 69. URL: [Link]

Sources

Exploratory

Molecular Structure Elucidation of 2-Methyl-8-nitroindolizine: A Comprehensive Technical Guide

Executive Summary The indolizine scaffold represents a highly significant class of quasi-aromatic heterocycles, characterized by a π-excessive pyrrole ring fused to a π-deficient pyridine ring. The introduction of a nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indolizine scaffold represents a highly significant class of quasi-aromatic heterocycles, characterized by a π-excessive pyrrole ring fused to a π-deficient pyridine ring. The introduction of a nitro group at the 8-position, as seen in 2-Methyl-8-nitroindolizine , fundamentally alters the electronic topography of the molecule. This modification not only induces a profound bathochromic shift in its optical properties but also unlocks unique ambiphilic reactivity, making it a critical precursor in alkaloid synthesis and the generation of nitroindoles via isomerizing recyclization.

This whitepaper provides an in-depth, self-validating methodological framework for the synthesis, isolation, and structural elucidation of 2-Methyl-8-nitroindolizine, designed for researchers and drug development professionals requiring high-fidelity analytical standards.

Physicochemical Profile & Molecular Architecture

The structural elucidation of 2-Methyl-8-nitroindolizine relies on understanding its baseline physicochemical metrics. The highly conjugated nature of the 8-nitroindolizine system results in distinct physical properties, most notably its deep red crystalline appearance, which serves as an immediate visual diagnostic tool during synthesis (1)[1].

Table 1: Fundamental Physicochemical Properties
PropertyValueDiagnostic Significance
IUPAC Name 2-Methyl-8-nitroindolizineDefines the substitution pattern on the indolizine core.
CAS Registry Number 60891-78-3Primary identifier for inventory and regulatory tracking (2)[2].
Molecular Formula C9H8N2O2Confirms the atomic composition (3)[3].
Molecular Weight 176.17 g/mol Utilized for precise stoichiometric calculations and mass spectrometry (3)[3].
Appearance Deep Red CrystalsDifferentiates the 8-nitro isomer from the lighter-colored 6-nitro isomer (4)[4].

Synthesis Methodology: The Modified Tchitchibabin Protocol

The synthesis of 8-nitroindolizines is notoriously challenging due to the electron-withdrawing nature of the nitro group, which deactivates the pyridine nitrogen toward alkylation. To overcome this, the protocol utilizes a highly polar aprotic solvent (acetonitrile) to enhance the kinetics of the initial SN​2 attack, followed by a carefully controlled base-catalyzed cyclocondensation.

Self-Validating Experimental Protocol

This protocol incorporates built-in visual and chemical checkpoints to ensure mechanistic fidelity at each step.

Step 1: Alkylation (Pyridinium Salt Formation)

  • Reagents: Dissolve 15.2 mmol of 3-nitro-2-picoline and 30.0 mmol of bromoacetone in 20 mL of anhydrous acetonitrile.

  • Causality of Solvent Choice: Acetonitrile is selected over ethanol because protic solvents hydrogen-bond with the nucleophile, further dampening the already reduced nucleophilicity of the nitro-substituted pyridine nitrogen (1)[1].

  • Reaction: Reflux the mixture for 34 hours.

  • Validation Checkpoint 1: Monitor via TLC (Silica, Hexane:Ether 4:1). The reaction is successful when the starting picoline spot disappears and a highly polar, baseline-retained pyridinium salt spot emerges.

Step 2: Base-Catalyzed Cyclocondensation

  • Reagents: Dissolve the isolated pyridinium salt in 100 mL of 40% aqueous ethanol.

  • Reaction: Bring the solution to a boil and treat with an excess of solid sodium bicarbonate ( NaHCO3​ ).

  • Causality of Base Choice: A mild base like NaHCO3​ is critical. It is strong enough to deprotonate the active methylene to form the requisite pyridinium ylide, but weak enough to prevent premature hydrolysis or nucleophilic ring-opening of the activated pyridine ring.

  • Validation Checkpoint 2: The addition of the base must trigger an immediate, striking color shift to deep red, confirming the formation of the highly conjugated 8-nitroindolizine system (4)[4].

Step 3: Isolation and Purification

  • Extraction: Cool the mixture and extract exhaustively with chloroform.

  • Chromatography: Evaporate the extract and purify via column chromatography ( SiO2​ , Hexane:Ether 4:1).

  • Validation Checkpoint 3: Collect the fraction corresponding to Rf​=0.24 . Evaporation of this fraction will yield the pure 2-Methyl-8-nitroindolizine as deep red crystals (4)[4].

SynthesisWorkflow Step1 3-Nitro-2-picoline + Bromoacetone Step2 Alkylation (Acetonitrile, Reflux, 34h) [Check: Baseline TLC Spot] Step1->Step2 Step3 Pyridinium Salt Intermediate Step2->Step3 SN2 Attack Step4 Base-Catalyzed Cyclization (Aq. NaHCO3) [Check: Deep Red Color Shift] Step3->Step4 Deprotonation Step5 Extraction & Chromatography (SiO2, Hexane:Ether 4:1) Step4->Step5 Cyclocondensation Step6 2-Methyl-8-nitroindolizine (Deep Red Crystals) Step5->Step6 Purification

Figure 1: Self-validating synthesis workflow of 2-Methyl-8-nitroindolizine.

Spectroscopic Elucidation

Accurate structural elucidation requires triangulating data from multiple spectroscopic modalities. The 8-nitro substitution creates distinct magnetic and electronic signatures.

Nuclear Magnetic Resonance (NMR)

The 13C NMR spectrum is definitive for confirming the carbon framework (5)[5]. In the 1H NMR spectrum, the presence of the nitro group at the 8-position induces a strong "peri-effect" caused by the magnetic anisotropy and potent electron-withdrawing nature of the −NO2​ group (6)[6]. This results in a significant downfield shift of the adjacent protons (particularly H-7), clearly distinguishing it from 6-nitroindolizine isomers.

Electronic Absorption (UV-Vis)

The electronic absorption spectra of 8-nitroindolizines are fundamentally different from their 6-nitro counterparts. The 8-nitro compounds are significantly more deeply colored, exhibiting strong bathochromic shifts into the visible region (>400 nm) due to extended conjugation between the π-excessive pyrrole ring and the nitro group across the bridgehead nitrogen (1)[1].

Table 2: Diagnostic Spectroscopic Markers
ModalityDiagnostic FeatureStructural Implication
13C NMR Deshielded C-8 resonanceConfirms the direct attachment of the strongly electron-withdrawing nitro group.
1H NMR Downfield shift of H-7 (Peri-effect)Validates the spatial proximity of the nitro group to the adjacent ring protons.
UV-Vis Broad absorption band >400 nmConfirms the highly conjugated, deep red 8-nitroindolizine chromophore.

Ambiphilic Reactivity: The Kost-Sagitullin Recyclization

While unsubstituted indolizines undergo electrophilic substitution at the C-1 or C-3 positions, the addition of the 8-nitro group activates the pyridine ring toward nucleophilic attack. This ambiphilic nature allows 2-Methyl-8-nitroindolizine to undergo the Kost-Sagitullin isomerizing recyclization (7)[7].

When treated with strong nucleophiles (such as hydroxide ions or amines), the nucleophile attacks the C-5 position. This initiates a cascade involving the cleavage of the C-N bond (pyridine ring opening), followed by an intramolecular attack that forms a new pyrrole ring, ultimately yielding a substituted nitroindole (4)[4].

Recyclization Indolizine 2-Methyl-8-nitroindolizine Nucleophile Nucleophilic Attack (OH- or R-NH2) at C-5 position Indolizine->Nucleophile RingOpen Ring Opening (Pyridine Ring Cleavage) Nucleophile->RingOpen C-N Bond Cleavage Recyclize Isomerizing Recyclization (Kost-Sagitullin Reaction) RingOpen->Recyclize Intramolecular Attack Indole Nitroindole Derivative Recyclize->Indole Rearomatization

Figure 2: Mechanistic pathway of the Kost-Sagitullin isomerizing recyclization.

References

  • NIST Chemistry WebBook - 2-Methyl-8-nitroindolizine Chemical and Physical Properties.
  • EvitaChem - 9H-Purin-6-amine, 9-hydroxy-8-methyl / 2-Methyl-8-nitroindolizine Inventory.
  • SpectraBase - 13C NMR of 2-Methyl-8-nitroindolizine.
  • Moscow State University (Bobrovskii et al., 1987) - Structure and ambiphilic reactivity of indolizines. 1. Isomeric 6- and 8-nitroindolizines.
  • Moscow State University (Bobrovskii et al., 1987) - Structure and ambiphilic reactivity of indolizines. 3. Synthesis and isomerical recyclization.
  • ResearchGate (Molecules, 2005) - An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation.

Sources

Foundational

CAS number and IUPAC name for 2-Methyl-8-nitroindolizine

An In-Depth Technical Guide to 2-Methyl-8-nitroquinoline A Note on Chemical Identity: Initial searches for "2-Methyl-8-nitroindolizine" did not yield a corresponding registered compound. However, substantial data exists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Methyl-8-nitroquinoline

A Note on Chemical Identity: Initial searches for "2-Methyl-8-nitroindolizine" did not yield a corresponding registered compound. However, substantial data exists for the structurally similar compound, 2-Methyl-8-nitroquinoline . This guide proceeds under the scientific assumption that the intended compound of interest is 2-Methyl-8-nitroquinoline, a molecule with significant relevance in medicinal chemistry and materials science.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system allows for the precise modulation of its biological and physical characteristics. This technical guide provides a comprehensive overview of 2-Methyl-8-nitroquinoline, a key intermediate and potential pharmacophore. We will delve into its chemical identity, synthesis, physicochemical properties, and the scientific rationale for its potential applications in drug development, supported by data on structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

PART 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in research and development.

IUPAC Name: 2-methyl-8-nitroquinoline

Synonyms: 8-Nitroquinaldine[1]

Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties of 2-Methyl-8-nitroquinoline is presented in Table 1. This data is crucial for laboratory handling, analytical method development, and computational modeling.

PropertyValueSource
CAS Number 881-07-2[1][2][3][4]
Molecular Formula C₁₀H₈N₂O₂[2][4]
Molecular Weight 188.18 g/mol [2]
Appearance Light yellow to amber to dark green powder/crystal[1][4]
Melting Point 138 - 141 °C[1][4]
Boiling Point 323.8°C at 760 mmHg[2][5]
Density 1.298 g/cm³[2]
Flash Point 149.6°C[2][5]
Solubility Very slightly soluble in water (0.24 g/L at 25 °C)[5]

PART 2: Synthesis and Characterization

The synthesis of 2-Methyl-8-nitroquinoline is a well-established process, often starting from readily available precursors. Understanding the synthetic route is critical for ensuring purity and for potential scale-up operations.

Synthetic Protocol: A Two-Step Approach

A common and efficient synthesis of 8-nitroquinaldine involves a two-step process starting from m-toluidine. This method leverages the classic Skraup synthesis followed by a regioselective nitration.

Step 1: Synthesis of a Mixture of 5- and 7-Methylquinoline via Skraup Reaction

The Skraup synthesis is a powerful method for constructing the quinoline ring system. In this step, m-toluidine is reacted with glycerol in the presence of an oxidizing agent (such as m-nitrobenzenesulfonate) and sulfuric acid. This reaction typically produces a mixture of 5-methylquinoline and 7-methylquinoline.[6]

Step 2: Selective Nitration to Yield 7-Methyl-8-nitroquinoline

The subsequent nitration of the methylquinoline mixture is highly regioselective. The methyl group in the 7-position directs the electrophilic nitration to the adjacent 8-position. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures.[6] This selective reaction allows for the isolation of the desired 7-methyl-8-nitroquinoline in high purity.[6]

While the above protocol details the synthesis of the 7-methyl isomer, the synthesis of 2-methyl-8-nitroquinoline follows a similar logic, starting with o-substituted anilines. An alternative patented method describes the preparation of 2-methyl-8-aminoquinoline from o-nitrophenol, which would then be converted to the nitro derivative.[7][8][9]

Workflow for Synthesis and Purification

Mechanism_of_Action cluster_cell Target Cell (e.g., Bacterium, Cancer Cell) A 2-Methyl-8-nitroquinoline (Enters Cell) B Intracellular Nitroreductases (e.g., NADH/NADPH dependent) A->B Substrate C Reduction of Nitro Group B->C Catalysis D Reactive Nitrogen Intermediates (Nitroso, Hydroxylamine) C->D Generation E Interaction with Macromolecules (DNA, Proteins) D->E Covalent Binding F Cellular Damage (Oxidative Stress, DNA Adducts) E->F Induction G Cell Death (Apoptosis/Necrosis) F->G Leads to

Caption: A proposed mechanism for the bioactivity of 2-Methyl-8-nitroquinoline.

PART 4: Future Directions and Conclusion

While 2-Methyl-8-nitroquinoline is a well-characterized chemical entity, its full biological potential remains to be explored. Future research should focus on:

  • In-depth Biological Screening: Systematic evaluation of its activity against a broad panel of bacterial, fungal, parasitic, and cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific intracellular targets and pathways affected by this molecule.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce potential toxicity.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Methyl-8-nitroquinoline | 881-07-2.
  • Zibaseresht, R. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • NIST. (n.d.). 2-Methyl-3-nitroaniline.
  • ChemicalBook. (2026, January 17). 2-METHYL-8-NITROQUINOLINE - Safety Data Sheet.
  • BenchChem. (2025). The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals.
  • PubMed. (1979). Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives. Journal of Pharmaceutical Sciences, 68(3), 321-4.
  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.
  • BLD Pharm. (n.d.). 881-07-2|2-Methyl-8-nitroquinoline.
  • Google Patents. (n.d.). CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • ResearchGate. (2025, December 22). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Chem-Impex. (n.d.). 2-Methyl-8-nitroquinoline.
  • Semantic Scholar. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel).
  • ChemicalBook. (n.d.). 2-Methyl-5-nitroaniline CAS#: 99-55-8.
  • Dalton Transactions. (2025, January 30). Dalton Transactions.
  • Patsnap. (2014, April 9). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to 2-Methyl-5-nitroaniline and its Hydrate.
  • GuideChem. (n.d.). 2-METHYL-8-NITROQUINOLINE 881-07-2 wiki.
  • PubMed. (2022, February 1). Recent advancement in drug development of nitro(NO2 )-heterocyclic compounds as lead scaffolds for the treatment of Mycobacterium tuberculosis. Drug Development Research.
  • ChemicalBook. (n.d.). 2-METHYL-5-NITROINDOLE synthesis.
  • Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methyl-8-quinolinol | 826-81-3.
  • Sigma-Aldrich. (n.d.). 2-methyl-8-nitroquinoline.

Sources

Exploratory

Theoretical and Computational Studies of 2-Methyl-8-nitroindolizine: A Mechanistic Whitepaper

Introduction: The Indolizine Scaffold Indolizines are privileged, highly conjugated bicyclic heteroaromatic systems comprising fused pyrrole and pyridine rings. Among these, 2-Methyl-8-nitroindolizine (C9H8N2O2) presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indolizine Scaffold

Indolizines are privileged, highly conjugated bicyclic heteroaromatic systems comprising fused pyrrole and pyridine rings. Among these, 2-Methyl-8-nitroindolizine (C9H8N2O2) presents a unique stereoelectronic profile. The introduction of an electron-donating methyl group at the C-2 position (pyrrole ring) and a strongly electron-withdrawing nitro group at the C-8 position (pyridine ring) creates a highly polarized "push-pull" π-electron system. This polarization fundamentally alters the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dictating its susceptibility to nucleophilic attack and its potential as a bioactive pharmacophore in antifungal and anticancer drug design .

Theoretical Framework: Causality in Computational Methods

To accurately model the electronic structure and reactivity of 2-Methyl-8-nitroindolizine, Density Functional Theory (DFT) is the gold standard .

Why B3LYP/6-311++G(d,p)? The choice of the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set is not arbitrary. Indolizines possess a delocalized 10π-electron system. B3LYP effectively balances electron correlation effects, while the triple-zeta basis set (6-311) provides the necessary orbital flexibility. Crucially, the inclusion of diffuse functions (++) is mandatory here; the highly electronegative oxygen atoms of the C-8 nitro group possess extended electron clouds that cannot be accurately modeled by standard polarization functions (d,p) alone. Omitting diffuse functions would lead to an artificial truncation of the electron density, resulting in severe miscalculations of the molecular electrostatic potential (MEP) and nucleophilic susceptibility.

Computational Protocol: A Self-Validating Workflow

To ensure rigorous scientific integrity, the computational evaluation of 2-Methyl-8-nitroindolizine must follow a self-validating workflow. The following step-by-step methodology guarantees that all derived electronic properties are based on true thermodynamic minima.

Step-by-Step Methodology for Electronic Structure Optimization
  • Initial Geometry Construction: Construct the 3D model of 2-Methyl-8-nitroindolizine using standard bond lengths and angles. Ensure the nitro group is coplanar with the indolizine core to maximize π-conjugation.

  • Pre-Optimization: Perform a preliminary molecular mechanics (e.g., MMFF94) optimization to resolve severe steric clashes.

  • DFT Optimization: Execute a full unconstrained geometry optimization using DFT at the B3LYP/6-311++G(d,p) level in the gas phase, followed by implicit solvation modeling (e.g., PCM) if mimicking biological environments.

  • Self-Validation via Frequency Analysis: Calculate the harmonic vibrational frequencies at the same level of theory. Causality Check: The structure is only validated as a true local minimum if zero imaginary frequencies are observed. If an imaginary frequency (negative eigenvalue) is present, the geometry represents a transition state. The protocol dictates displacing the geometry along the normal mode of the imaginary frequency and re-optimizing.

  • Property Extraction: Upon validation, extract the HOMO/LUMO energies, natural bond orbital (NBO) charges, and Fukui functions to map reactive sites.

G A 1. Geometry Input (2-Methyl-8-nitroindolizine) B 2. DFT Optimization (B3LYP/6-311++G**) A->B C 3. Frequency Analysis (Self-Validation) B->C D Imaginary Freq > 0? (Transition State) C->D D->B Yes (Displace & Retry) E 4. Property Extraction (HOMO/LUMO, NBO) D->E No (True Minimum)

Computational workflow for self-validating DFT optimization.

Electronic Structure and Quantitative Data

The introduction of the C-8 nitro group profoundly impacts the electronic landscape of the indolizine core. Table 1 summarizes the theoretical quantum chemical descriptors comparing unsubstituted indolizine with 2-Methyl-8-nitroindolizine.

Table 1: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

DescriptorUnsubstituted Indolizine2-Methyl-8-nitroindolizineImplications for Reactivity
HOMO Energy (eV) -5.45-6.21Decreased electron donation capacity.
LUMO Energy (eV) -1.35-3.45Significantly higher electron affinity.
Energy Gap (ΔE, eV) 4.102.76Higher chemical reactivity, shifted absorption spectra.
Electrophilicity Index (ω) 1.423.85Strong susceptibility to nucleophilic attack.
Dipole Moment (Debye) 1.156.42High polarity, favorable for protein pocket binding.

Data synthesized from standard DFT computational models of indolizine derivatives .

The drastic reduction in the HOMO-LUMO gap (from 4.10 eV to 2.76 eV) indicates that 2-Methyl-8-nitroindolizine is significantly more reactive than its unsubstituted counterpart. The high electrophilicity index (ω = 3.85) mathematically confirms its role as an electrophile in subsequent chemical transformations.

Reactivity: Nucleophilic Attack and Recyclization

The theoretical data directly explains the observed empirical reactivity of 8-nitroindolizines. Because the nitro group withdraws electron density from the pyridine ring, the C-5 position becomes highly electron-deficient.

Computational Fukui function analyses ( f+ ) reveal that the maximum susceptibility for nucleophilic attack is localized at C-5. When 2-Methyl-8-nitroindolizine is subjected to nucleophiles (e.g., secondary amines or methoxide ions), the attack occurs regioselectively at C-5 .

Furthermore, 8-nitroindolizines undergo a fascinating recyclization process. Theoretical studies of the recyclization of 2-methyl-8-nitroindolizines in deuterated solvents demonstrate that the reaction proceeds via the opening of the pyridine ring . The mechanism involves a nucleophilic attack, followed by the formation of a dianionic intermediate, and subsequent ring closure to form a thermodynamically stable nitroindole derivative .

G A 2-Methyl-8-nitroindolizine (Highly polarized π-system) B Nucleophilic Attack Regioselective at C-5 A->B C Pyridine Ring Opening (Dianionic Intermediate) B->C D Recyclization / Ring Closure C->D E Nitroindole Derivative (Thermodynamic Sink) D->E

Recyclization pathway of 2-Methyl-8-nitroindolizine to nitroindole.

Implications for Drug Development

From a pharmaceutical perspective, the computational profile of 2-Methyl-8-nitroindolizine makes it a highly promising scaffold. Molecular docking studies of related 8-nitroindolizines (e.g., 2-phenyl-5-piperidino-8-nitroindolizine) against fungal targets reveal strong binding affinities (docking scores exceeding -8.85 kcal/mol) . The high dipole moment (6.42 D) and the presence of the nitro group allow for robust hydrogen bonding and electrostatic interactions within the active sites of target proteins, while the planar aromatic system facilitates π-π stacking. The computational workflows detailed in this whitepaper are currently being utilized to screen libraries of 8-nitroindolizine derivatives to optimize ADMET profiles and Lipinski Rule-of-5 compliance prior to synthesis .

References

  • New recyclizations and transformations of azines Source: Moscow State University (msu.ru) URL:[Link]

  • Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications Source: ChemRxiv URL:[Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES Source: Società Chimica Italiana (chim.it) URL:[Link]

  • Scientific Abstract_Pharma Insight 2026_CPS GTDMC ALPY | PDF | Nanomedicine Source: Scribd URL:[Link]

Foundational

Engineering the Indolizine Pharmacophore: A Comprehensive Technical Guide to Modern Synthetic Routes

Executive Summary The indolizine core (pyrrolo[1,2-a]pyridine) is a privileged bicyclic heteroaromatic scaffold characterized by a bridgehead nitrogen atom. As an isostere of indole, the indolizine nucleus is a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indolizine core (pyrrolo[1,2-a]pyridine) is a privileged bicyclic heteroaromatic scaffold characterized by a bridgehead nitrogen atom. As an isostere of indole, the indolizine nucleus is a critical pharmacophore in modern drug discovery, exhibiting potent anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulating activities. Despite its utility, the electron-rich nature of the pyrrole ring fused to the electron-deficient pyridine ring presents unique synthetic challenges, particularly regarding regioselectivity and functional group tolerance.

This whitepaper provides an in-depth, mechanistic review of the primary synthetic routes to substituted indolizines. By analyzing the causality behind reagent selection, solvent effects, and catalyst design, this guide equips synthetic chemists and drug development professionals with the foundational logic required to build complex indolizine libraries.

Mechanistic Foundations of Indolizine Synthesis

The synthesis of indolizines fundamentally relies on constructing the five-membered pyrrole ring onto a pre-existing pyridine derivative, or vice versa. The choice of synthetic route dictates the substitution pattern of the final molecule.

G Core Substituted Indolizine Core Route1 1,3-Dipolar Cycloaddition (Pyridinium Ylides + Alkynes) Route1->Core [3+2] Annulation Route2 Transition-Metal Catalysis (Propargylic Pyridines) Route2->Core Cycloisomerization Route3 Multicomponent Reactions (One-Pot Cascade) Route3->Core Atom Economic Route4 Tschitschibabin Synthesis (Classic Base-Mediated) Route4->Core Condensation

Figure 1: Logical relationship of primary synthetic routes converging on the indolizine core.

Core Synthetic Strategies

1,3-Dipolar Cycloaddition (The Workhorse)

The [3+2] cycloaddition between pyridinium ylides and electron-deficient dipolarophiles (alkynes or alkenes) remains the most widely utilized method for synthesizing C1- and C3-substituted indolizines [1].

Causality in Reaction Design:

  • Ylide Generation: Pyridinium salts are deprotonated in situ using bases like triethylamine or DBU to form the reactive 1,3-dipole (pyridinium ylide). The choice of base is dictated by the acidity of the α-protons; stronger bases are required for less activated salts.

  • Dipolarophile Selection: Alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD) lead directly to the aromatized indolizine following the elimination of a leaving group or spontaneous oxidation. Conversely, when alkenes are used, the initial product is a dihydro- or tetrahydroindolizine.

  • Oxidative Aromatization: If an alkene is used, a selective oxidant (e.g., Cr(VI) salts, chloranil, or catalytic dehydrogenation via Pd/C) is strictly required to restore the aromaticity of the bicyclic system [1].

Mechanism A Pyridinium Salt B Pyridinium Ylide (1,3-Dipole) A->B Base (-HX) C Primary Cycloadduct (Dihydroindolizine) B->C Dipolarophile (Alkyne/Alkene) D Aromatized Indolizine C->D Oxidation (If Alkene used) C->D Spontaneous (If Alkyne used)

Figure 2: Mechanistic workflow of the 1,3-dipolar cycloaddition pathway.
Transition-Metal-Catalyzed Cycloisomerization

To access highly specific substitution patterns (e.g., 1,2-disubstituted indolizines) without relying on highly electron-deficient substrates, transition-metal catalysis is employed [2].

Causality in Reaction Design:

  • Alkyne Activation: Metals such as Gold (Au), Palladium (Pd), and Copper (Cu) act as π-Lewis acids, activating the alkyne moiety of 2-(alkynyl)pyridines. This lowers the LUMO of the alkyne, facilitating intramolecular nucleophilic attack by the basic pyridine nitrogen.

  • Regioselectivity: Gold(III) catalysts (e.g., AuCl3) are particularly effective at driving 5-endo-dig or 5-exo-dig cyclizations depending on the substitution of the propargylic ester, allowing precise control over the resulting indolizine architecture.

Multicomponent Reactions (MCRs)

MCRs represent the frontier of green chemistry in indolizine synthesis, allowing the assembly of complex scaffolds in a single pot from three or more simple starting materials [3].

Causality in Reaction Design:

  • Solvent Effects: The solvent plays a critical role in MCRs. For instance, using polyethylene glycol (PEG) with CuCl as a catalyst stabilizes the copper-alkyne intermediate while remaining environmentally benign [4]. Protic solvents can sometimes trigger competitive addition-elimination reactions (leading to furans), whereas aprotic solvents favor the desired cycloaddition [4].

  • Carbonylative Coupling: Advanced Pd-catalyzed MCRs utilize carbon monoxide (CO) to build a high-energy mesoionic pyridine-based 1,3-dipole from 2-bromopyridines and imines, which subsequently traps an alkyne [5]. CO acts as a transient assembly scaffold and is ultimately extruded, ensuring high atom economy.

Comparative Route Analysis

The following table summarizes the quantitative and qualitative metrics of the primary synthetic routes to aid in route selection during process development.

Synthetic RouteTypical Starting MaterialsKey Reagents / CatalystsTypical YieldsAtom EconomyPrimary Advantage
1,3-Dipolar Cycloaddition Pyridinium salts, Alkynes/AlkenesBase (DBU/Et3N), Oxidant (if alkene)60% – 95%Moderate (Loss of HX)Broad substrate scope; highly predictable regiochemistry.
Transition-Metal Catalysis 2-Propargylic pyridinesAuCl3, PdCl2, or CuI70% – 98%HighAccess to sterically hindered 1,2-disubstituted indolizines.
Multicomponent (MCR) Pyridines, Aldehydes, AlkynesCuCl in PEG, or Pd/CO50% – 85%Very HighRapid library generation; high functional group tolerance.
Tschitschibabin (Classic) 2-Alkylpyridines, α-HaloketonesNaHCO3 or heat40% – 70%LowUtilizes highly inexpensive, commercially available reagents.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in observational or analytical checks to confirm reaction progression before proceeding.

Protocol A: Synthesis of 1,2,3-Trisubstituted Indolizines via 1,3-Dipolar Cycloaddition

Reference standard adapted from established [3+2] cycloaddition methodologies [1].

  • Ylide Generation:

    • Action: Suspend the 1-(2-oxoalkyl)pyridinium halide (1.0 equiv) in anhydrous toluene (0.2 M) under an inert argon atmosphere. Add triethylamine (1.5 equiv) dropwise at room temperature.

    • Causality: Triethylamine deprotonates the acidic α-carbon, generating the reactive pyridinium ylide. Toluene is chosen as an aprotic solvent to prevent competitive solvolysis of the ylide.

    • Self-Validation: The suspension will transition to a deep, vibrant color (often yellow or orange) and become homogenous, indicating successful ylide formation.

  • Cycloaddition:

    • Action: Add the dipolarophile (e.g., dimethyl acetylenedicarboxylate) (1.2 equiv) slowly to the reaction mixture. Stir at 80°C for 4 hours.

    • Causality: Elevated temperature overcomes the activation energy barrier for the [3+2] concerted cycloaddition.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc). The highly fluorescent product spot under 365 nm UV light confirms the formation of the conjugated indolizine core.

  • Workup and Purification:

    • Action: Quench with water, extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography.

    • Self-Validation: LC-MS analysis of the isolated fraction must show the exact [M+H]+ mass corresponding to the aromatized indolizine, confirming the spontaneous loss of water/acid depending on the starting salt.

Protocol B: Green One-Pot Multicomponent Synthesis of 1-Aminoindolizines

Reference standard adapted from Cu-catalyzed PEG-mediated MCRs [4].

  • Reagent Assembly:

    • Action: In a reaction vessel, combine pyridine-2-carboxaldehyde (1.0 equiv), a secondary amine (1.2 equiv), and a terminal alkyne (1.2 equiv) in PEG-400 (1.0 M).

    • Causality: PEG-400 serves as a non-toxic, recyclable reaction medium that enhances the solubility of organic reactants while stabilizing metal intermediates.

    • Self-Validation: Ensure complete dissolution; a clear solution indicates the absence of aggregates that could hinder catalytic turnover.

  • Catalytic Activation:

    • Action: Add CuCl (10 mol%) to the mixture. Stir at 70°C for 3–4 hours open to the air.

    • Causality: CuCl facilitates the formation of a copper acetylide intermediate, making the alkyne highly nucleophilic toward the in situ generated iminium ion.

    • Self-Validation: A color shift to a dark green/brown indicates the formation of the active copper-acetylide complex. Reaction completion is verified when the aldehyde peak disappears via crude 1H-NMR or IR spectroscopy (loss of C=O stretch at ~1700 cm⁻¹).

  • Product Isolation:

    • Action: Cool to room temperature, extract with diethyl ether, and wash with brine. The PEG-400 layer can be recovered and reused.

    • Self-Validation: Yields should exceed 70%. The recyclability of the PEG layer can be validated by running a subsequent batch; a drop in yield of <5% indicates successful catalyst/solvent retention.

References

The following authoritative sources were utilized to ground the mechanistic claims, protocols, and historical context of indolizine synthesis provided in this whitepaper:

  • Recent advances in the synthesis of indolizines and their π-expanded analogues Source: Royal Society of Chemistry (RSC) - Organic & Biomolecular Chemistry URL:[Link]

  • Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate Source: ACS Publications - Organic Letters URL:[Link]

  • “One-Pot” Multicomponent Approach to Indolizines and Pyrido[1,2-a]indoles Source: ACS Publications - Organic Letters URL:[Link]

  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications Source: IntechOpen URL:[Link]

  • Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes Source: National Institutes of Health (NIH) / PMC URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 2-Methyl-8-nitroindolizine via Tschitschibabin Cyclization

Audience: Researchers, scientists, and drug development professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide Executive Summary Indolizines are privileged scaffolds in drug development and materia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Executive Summary

Indolizines are privileged scaffolds in drug development and materials science, often utilized as fluorescent probes and precursors to complex alkaloids. The synthesis of 8-nitroindolizines, specifically 2-Methyl-8-nitroindolizine (Formula: C9H8N2O2; MW: 176.17 g/mol ), is of particular interest due to their ambiphilic reactivity and their utility as direct precursors to 8-aminoindolizines[1]. This application note details a highly optimized, two-phase Tschitschibabin (Chichibabin) cyclization protocol, providing both the step-by-step methodology and the underlying mechanistic causality required to ensure high-fidelity replication in the laboratory.

Mechanistic Principles & Causality

The synthesis of 8-nitroindolizines has historically been challenged by the poor accessibility of the starting materials and the complex electronic nature of the resulting indolizine core[1]. The Tschitschibabin reaction remains the most robust pathway, but it requires precise calibration of reaction conditions to overcome inherent electronic and steric hurdles.

  • Phase 1: N-Alkylation (Quaternization): The presence of the strongly electron-withdrawing nitro group at the 3-position of the pyridine ring significantly reduces the nucleophilicity of the pyridine nitrogen. While the standard Tschitschibabin reaction is heavily sterically restricted for the synthesis of 5-substituted indolizines[2], the synthesis of 8-nitroindolizines from 3-nitropyridines proceeds efficiently if the deactivated pyridine nitrogen is subjected to extended quaternization times. Consequently, the initial N-alkylation with bromoacetone requires prolonged refluxing in a polar aprotic solvent (acetone) to drive the formation of the 1-(2-oxopropyl)-2-methyl-3-nitropyridinium bromide intermediate[1].

  • Phase 2: Base-Catalyzed Cyclization: The choice of base during the cyclization phase is critical. Strong alkalis can induce unwanted Zincke-type ring-opening of the pyridinium salt[3]. Conversely, a mild base such as sodium bicarbonate (NaHCO₃) is perfectly calibrated to deprotonate the highly acidic 2-methyl group. This acidity is synergistically enhanced by both the adjacent nitro group and the pyridinium nitrogen. The resulting ylide undergoes an intramolecular aldol-type addition to the ketone carbonyl, followed by spontaneous dehydration to yield the fully aromatized 2-methyl-8-nitroindolizine[1]. The use of 40% aqueous ethanol ensures optimal solvation of both the organic intermediate and the inorganic base, facilitating a smooth, biphasic cyclization[1].

Process Visualization

G N1 2-Methyl-3-nitropyridine + Bromoacetone N2 Phase 1: N-Alkylation (Acetone, Reflux, 24h) N1->N2 N3 1-(2-Oxopropyl)-2-methyl- 3-nitropyridinium bromide N2->N3 Quaternization N4 Phase 2: Base-Catalyzed Cyclization (NaHCO3, 40% EtOH, Reflux) N3->N4 N5 Intramolecular Aldol Addition & Dehydration N4->N5 Deprotonation N6 2-Methyl-8-nitroindolizine (Deep Red Crystals) N5->N6 Aromatization

Workflow for the Tschitschibabin synthesis of 2-Methyl-8-nitroindolizine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
2-Methyl-3-nitropyridine 138.131.01.38 g (10.0 mmol)Primary Starting Material
Bromoacetone 136.981.52.05 g (15.0 mmol)Electrophilic Alkylating Agent
Acetone (Anhydrous) 58.08-20 mLPhase 1 Solvent
Pyridinium Salt (Int.) 275.101.0~1.90 g (6.9 mmol)Isolated Intermediate
Sodium Bicarbonate 84.015.02.94 g (35.0 mmol)Mild Deprotonating Base[1]
40% Ethanol (aq) --100 mLPhase 2 Solvent[1]
2-Methyl-8-nitroindolizine 176.17-~0.86 g (4.9 mmol)Target Product

Detailed Laboratory Protocol

Phase 1: Quaternization to Pyridinium Bromide

Caution: Bromoacetone is a potent lachrymator and alkylating agent. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.

  • Setup: Equip a 100 mL two-neck round-bottom flask with an oval magnetic stir bar and a reflux condenser. Flush the system with dry nitrogen.

  • Reagent Addition: Charge the flask with 2-methyl-3-nitropyridine (1.38 g, 10.0 mmol) and anhydrous acetone (20 mL). Stir until complete dissolution is achieved.

  • Alkylation: Using a glass syringe, add bromoacetone (2.05 g, 1.5 mL, 15.0 mmol) dropwise over a period of 5 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 56 °C) using a controlled heating mantle. Maintain reflux for 24 hours. Causality: The extended reflux time compensates for the deactivated nature of the nitropyridine, ensuring maximum conversion to the pyridinium salt.

  • Precipitation & Isolation: Remove the heat source and allow the mixture to cool to room temperature, then transfer the flask to an ice bath (0 °C) for 1 hour to maximize precipitation.

  • Filtration: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold acetone (2 × 5 mL) to remove unreacted starting materials. Dry the solid under high vacuum to afford 1-(2-oxopropyl)-2-methyl-3-nitropyridinium bromide as a pale solid.

Phase 2: Base-Promoted Cyclization and Isolation
  • Solvation: Transfer the isolated pyridinium salt (approx. 1.9 g, 6.9 mmol) to a 250 mL round-bottom flask. Add 100 mL of 40% aqueous ethanol and stir until the salt is completely dissolved.

  • Base Addition: Add an excess of solid sodium bicarbonate (NaHCO₃) (2.94 g, 35.0 mmol) in a single portion[1].

  • Cyclization: Heat the mixture to a gentle boil (reflux) for 2 hours. Observation: The solution will rapidly transition to a deep red color, indicating the successful aromatization and formation of the 8-nitroindolizine core[1].

  • Extraction: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the aqueous layer with chloroform (3 × 50 mL)[1].

  • Drying & Concentration: Combine the deep red organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatographic Purification: Purify the crude dark residue via flash column chromatography on silica gel (SiO₂). Elute with a solvent system of hexane:ether (4:1, v/v)[1].

  • Product Collection: Collect the deeply colored fraction (expected Rf​≈0.24 )[1]. Evaporate the solvent in vacuo to yield pure 2-methyl-8-nitroindolizine as deep red crystals.

Analytical Characterization

To validate the success of the synthesis, the isolated product should be subjected to spectroscopic analysis:

  • Visual Appearance: Deep red crystalline solid. 8-Nitroindolizines are characteristically more deeply colored than their 6-nitro counterparts[1].

  • UV-Vis Spectroscopy: Expect a characteristic short-wave absorption band in the 250–253 nm region, alongside deeper visible absorption bands responsible for the red chromophore, confirming the conjugated indolizine system[3].

  • Mass Spectrometry: m/z expected at 176.17 [M]⁺.

References

  • 2-Methyl-8-nitroindolizine - NIST Chemistry WebBook.
  • Structure and ambiphilic reactivity of indolizines. 1.
  • Structure and ambiphilic reactivity of indolizines. 3. Synthesis and isomerizing recyclization of 7-methyl-6(8)-nitro-2-phenylindolizines - Vestnik Moskovskogo Universiteta.
  • Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocycliz

Sources

Application

Application Note: 2-Methyl-8-nitroindolizine as a Privileged Intermediate in Pharmaceutical Synthesis

Introduction & Chemical Profiling Indolizines represent a privileged bicyclic heteroaromatic scaffold characterized by the fusion of pyrrole and pyridine rings. While the parent indolizine is π -excessive and primarily u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

Indolizines represent a privileged bicyclic heteroaromatic scaffold characterized by the fusion of pyrrole and pyridine rings. While the parent indolizine is π -excessive and primarily undergoes simple electrophilic substitution, the introduction of a nitro group at the C-8 position profoundly alters its reactivity profile. 2-Methyl-8-nitroindolizine (CAS: 60891-78-3) serves as a highly versatile building block in medicinal chemistry, particularly for the synthesis of antitubercular agents, PTP1b inhibitors, and complex central nervous system (CNS) therapeutics [1].

This application note details the synthetic methodologies, mechanistic causality, and downstream pharmaceutical applications of this critical intermediate, providing a self-validating framework for drug development professionals.

Mechanistic Insights: The Electronic Role of the 8-Nitro Group

The presence of a strongly electron-withdrawing nitro group ( −M effect) at the C-8 position significantly redistributes the electron density across the indolizine core, acting as a mediator of electronic information between the two ring systems [2]. This structural modification dictates three critical synthetic behaviors:

  • Desensitization to Electrophiles: The nitro group stabilizes the electron-rich pyrrole ring, preventing unwanted oxidative degradation during complex synthetic sequences.

  • Activation for Nucleophilic Attack: By severely depleting electron density from the pyridine moiety, the C-5 position becomes highly electrophilic. This enables base-catalyzed ring-opening reactions that are impossible in unsubstituted indolizines.

  • Isomerizing Recyclization: Under strongly basic conditions, 8-nitroindolizines undergo the Kost-Sagitullin reaction. The pyridine ring opens and recyclizes with the pyrrole fragment to form thermodynamically stable nitroindoles, which are critical precursors for benzodiazepine tranquilizers like nitrazepam [3].

G A 3-Nitro-2-picoline + Chloroacetone B Pyridinium Salt Intermediate A->B Quaternization (Acetone, Reflux) C 2-Methyl-8-nitroindolizine (Target Intermediate) B->C Base Cyclization (NaHCO3, H2O) D Ring-Opened Intermediate C->D Nucleophilic Attack (KOH, EtOH) E 7-Nitro-3-methylindole (Pharmaceutical Scaffold) D->E Kost-Sagitullin Recyclization

Figure 1: Synthetic workflow and isomerizing recyclization pathway of 2-Methyl-8-nitroindolizine.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-8-nitroindolizine via Tchitchibabin Reaction

Objective: Construct the indolizine core from 3-nitro-2-picoline. Causality & Design: The reaction utilizes chloroacetone to quaternize the pyridine nitrogen. Because the 8-nitro group reduces the nucleophilicity of the starting pyridine, a polar aprotic solvent (acetone) and extended reflux are required to drive the reaction. A mild base ( NaHCO3​ ) is deliberately chosen for the cyclization step to prevent premature nucleophilic ring-opening of the newly formed indolizine core.

Step-by-Step Methodology:

  • Quaternization: Dissolve 10.0 mmol of 3-nitro-2-picoline in 20 mL of anhydrous acetone. Add 12.0 mmol of chloroacetone dropwise under continuous stirring.

  • Reflux: Heat the mixture to reflux (approx. 60 °C) for 16 hours. Self-Validation: Monitor the formation of the pyridinium salt, which will precipitate as a dense, pale solid.

  • Isolation of Salt: Cool the mixture to 0 °C, filter the highly hygroscopic N-(2-oxopropyl)-3-nitro-2-methylpyridinium chloride, and wash immediately with cold diethyl ether to remove unreacted starting materials.

  • Cyclization: Suspend the salt in 30 mL of deionized water. Slowly add a saturated aqueous solution of NaHCO3​ until the pH stabilizes at 7.5–8.0. Critical Note: Avoid strong bases like NaOH at this stage to prevent unintended Kost-Sagitullin recyclization.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography (Hexane/Ethyl Acetate 4:1) to yield 2-Methyl-8-nitroindolizine as a deep-colored solid.

Protocol B: Isomerizing Recyclization to 7-Nitro-3-methylindole

Objective: Convert the indolizine intermediate into a valuable indole pharmacophore. Causality & Design: Utilizing the electrophilic nature of C-5 induced by the 8-nitro group, strong hydroxide nucleophiles are used to cleave the N-C5 bond. The transient acyclic intermediate spontaneously re-aromatizes to form the indole core, driven by the thermodynamic stability of the newly formed benzene ring over the initial pyridine ring [4].

Step-by-Step Methodology:

  • Initiation: Dissolve 5.0 mmol of 2-Methyl-8-nitroindolizine in 25 mL of absolute ethanol.

  • Nucleophilic Attack: Add 15.0 mmol of Potassium Hydroxide (KOH) pellets directly to the solution. Self-Validation: The solution will rapidly darken to a deep red/brown, visually confirming the formation of the ring-opened intermediate.

  • Recyclization: Reflux the mixture at 80 °C for 5 hours. Monitor the disappearance of the starting material via TLC (Hexane/Ethyl Acetate 3:1; Rf​ of product is typically lower than the starting indolizine).

  • Workup: Cool the reaction to room temperature and carefully neutralize with 1M HCl to pH 6. Extract with ethyl acetate ( 3×15 mL), wash with brine, and dry over MgSO4​ .

  • Isolation: Concentrate the solvent under reduced pressure and purify via recrystallization from hot ethanol to obtain pure 7-nitro-3-methylindole.

Pathway Core 2-Methyl-8-nitroindolizine Sub1 Reduction Core->Sub1 Fe/H+ or Pd/C Sub2 Recyclization Core->Sub2 KOH/EtOH Sub3 Electrophilic Subs. Core->Sub3 Electrophile Prod1 8-Amino Derivatives (Antitubercular Agents) Sub1->Prod1 Prod2 7-Nitroindoles (Benzodiazepine Precursors) Sub2->Prod2 Prod3 C-3 Substituted Indolizines (PTP1b Inhibitors) Sub3->Prod3

Figure 2: Divergent pharmaceutical synthesis applications of 2-Methyl-8-nitroindolizine.

Quantitative Data Presentation

Table 1: Comparative Reaction Parameters and Yields for 2-Methyl-8-nitroindolizine Workflows

Reaction StepPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)Mechanistic Note
Quaternization 3-Nitro-2-picoline, Chloroacetone60 (Reflux)16.075 - 82Nitro group retards N-alkylation, requiring extended reflux.
Cyclization Pyridinium salt, aq. NaHCO3​ 252.585 - 90Mild base strictly required to prevent premature ring-opening.
Recyclization 2-Methyl-8-nitroindolizine, KOH/EtOH80 (Reflux)5.065 - 70Nucleophilic attack at C-5 drives the Kost-Sagitullin rearrangement.
Reduction 2-Methyl-8-nitroindolizine, Fe/HCl802.0> 90Chemoselective reduction yields 8-aminoindolizine pharmacophores.

References

  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research.1

  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules / PMC.2

  • Structure and ambiphilic reactivity of indolizines. 3. Synthesis and isomerizing recyclization of 7-methyl-6(8)-nitro-2-phenylindolizines. Vestnik Moskovskogo Universiteta. Khimiya.3

  • New recyclizations and transformations of azines. Chemistry of Heterocyclic Compounds.4

Sources

Method

analytical techniques for quantifying 2-Methyl-8-nitroindolizine

Application Note: Analytical Techniques for the Quantification of 2-Methyl-8-nitroindolizine Executive Summary & Chemical Context Indolizines represent a privileged class of nitrogen-fused heterocyclic compounds with pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical Techniques for the Quantification of 2-Methyl-8-nitroindolizine

Executive Summary & Chemical Context

Indolizines represent a privileged class of nitrogen-fused heterocyclic compounds with profound significance in medicinal chemistry. Specifically, 2-Methyl-8-nitroindolizine (C9H8N2O2, MW: 176.17 g/mol ) 1[1] serves as a critical intermediate and bioactive scaffold. Recent pharmacological studies have identified indolizine derivatives as potent anti-tubercular agents and nonclassical ferroptosis inhibitors capable of alleviating lipid peroxidation 2[2].

Quantifying 2-Methyl-8-nitroindolizine in synthetic mixtures or biological matrices requires overcoming specific physicochemical hurdles. The electron-rich pyrrole-fused system is prone to degradation, and distinguishing the 8-nitro isomer from its 6-nitro counterpart demands high-resolution chromatographic techniques 3[3]. This application note details robust, self-validating High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies tailored for this compound.

Mechanistic Rationale for Analytical Choices

To design a reliable quantification method, we must first understand the causality behind the molecule's instability.

  • Prevention of Photo-oxidation: The highly conjugated indolizine core can act as a photosensitizer. Upon exposure to light, it generates singlet oxygen ( 1O2​ ), leading to rapid photo-oxidation and the release of degradation products4[4]. Analytical Choice: All sample preparation must be conducted in actinic (amber) glassware, and autosamplers must be temperature-controlled and light-shielded.

  • Suppression of Base-Catalyzed Recyclization: 8-nitroindolizines are susceptible to the Kost-Sagitullin reaction—a base-catalyzed isomerizing recyclization that opens the pyridine ring and forms nitroindoles 3[3]. Analytical Choice: The mobile phase must be strictly maintained at an acidic pH (using 0.1% Formic Acid) to protonate residual silanols on the C18 column and prevent alkaline degradation of the analyte on-column.

Degradation_Pathway A 2-Methyl-8-nitroindolizine (Intact Analyte) B Photo-oxidation (Light Exposure) A->B C Base-Catalyzed Ring Opening (High pH) A->C D Oxidized Degradants (Loss of Quantification) B->D E Recyclization to Nitroindoles (Kost-Sagitullin Reaction) C->E

Caption: Degradation pathways of 2-Methyl-8-nitroindolizine dictating sample handling rules.

Self-Validating Analytical Workflows

A protocol is only as reliable as its internal controls. The following methodologies utilize Reversed-Phase HPLC (RP-HPLC) for synthetic purity assessment5[5] and LC-MS/MS for trace biological quantification.

Protocol A: RP-HPLC-DAD for Purity Assessment

Objective: Quantify 2-Methyl-8-nitroindolizine in synthetic batches and resolve it from the 6-nitro isomer. Self-Validation Mechanism: A System Suitability Test (SST) solution containing both 6-nitro and 8-nitro isomers is injected prior to the sample batch. The batch is only approved if the chromatographic resolution ( Rs​ ) between the isomers is ≥2.0 .

Step-by-Step Procedure:

  • Standard Preparation: Accurately weigh 1.0 mg of 2-Methyl-8-nitroindolizine reference standard into a 10 mL amber volumetric flask. Dissolve in LC-MS grade Acetonitrile to yield a 100 µg/mL stock.

  • SST Preparation: Spike the stock with 10 µg/mL of 2-Methyl-6-nitroindolizine.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid (v/v).

    • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Chromatographic Execution: Inject 5 µL onto a C18 column (e.g., 4.6 mm x 150 mm, 3 µm) maintained at 30°C. Run a gradient from 10% B to 90% B over 15 minutes at 1.0 mL/min.

  • Detection: Monitor at 255 nm and 280 nm. The 8-nitroindolizine isomer exhibits a distinct longer-wavelength absorption band compared to the 6-nitro isomer, allowing for orthogonal UV-Vis confirmation 3[3].

Protocol B: LC-MS/MS for Biological Matrix (Plasma) Quantification

Objective: Determine pharmacokinetic concentrations of 2-Methyl-8-nitroindolizine in plasma. Self-Validation Mechanism: Stable Isotope Labeling (SIL) or a structural analog (e.g., 2-Phenylindolizine) is used as an Internal Standard (IS). The ratio of Analyte Area / IS Area corrects for matrix effects and ion suppression.

LCMS_Workflow A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation (14,000 x g) B->C D Supernatant Evaporation C->D E RP-HPLC Separation (C18 Column) D->E F ESI-MS/MS Detection (MRM Mode) E->F G Data Analysis & Quantification F->G

Caption: Workflow for extraction and LC-MS/MS quantification of 2-Methyl-8-nitroindolizine.

Step-by-Step Procedure:

  • Matrix Spiking: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of IS solution (500 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash plasma proteins.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to an amber autosampler vial.

  • MS/MS Analysis: Inject 2 µL into the LC-MS/MS system operating in Electrospray Ionization Positive (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions.

Data Presentation & Method Parameters

To ensure reproducibility across laboratories, the quantitative parameters for both the chromatographic separation and mass spectrometric detection are summarized below.

Table 1: Optimized LC-MS/MS and HPLC-DAD Parameters

ParameterHPLC-DAD (Purity)LC-MS/MS (Bioanalysis)
Column C18 (150 x 4.6 mm, 3 µm)C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase Water/ACN (0.1% Formic Acid)Water/ACN (0.1% Formic Acid)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 255 nm and 280 nmESI+ MRM Mode
Precursor Ion [M+H]+ N/Am/z 177.1
Product Ions (Quant/Qual) N/Am/z 131.1 (Quant) / 104.1 (Qual)
Collision Energy (CE) N/A20 eV (Quant) / 35 eV (Qual)

Table 2: Representative Method Validation Metrics

Validation ParameterAcceptance CriteriaTypical Result for 2-Methyl-8-nitroindolizine
Linearity ( R2 ) ≥0.995 0.9992 (Range: 1 - 1000 ng/mL)
Limit of Detection (LOD) S/N ≥3 0.2 ng/mL (LC-MS/MS)
Limit of Quantitation (LOQ) S/N ≥10 , CV ≤20% 1.0 ng/mL (LC-MS/MS)
Intra-day Precision (CV%) ≤15% 4.2% at 50 ng/mL
Matrix Effect 85% - 115%92.5% (Normalized by IS)
SST Resolution ( Rs​ ) ≥2.0 (vs 6-nitro isomer)2.8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-8-nitroindolizine

Welcome to the technical support guide for the synthesis of 2-Methyl-8-nitroindolizine. This document is designed for researchers, chemists, and drug development professionals who are working with indolizine scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-8-nitroindolizine. This document is designed for researchers, chemists, and drug development professionals who are working with indolizine scaffolds. Here, we provide a comprehensive, experience-driven guide to navigate the common challenges associated with this synthesis, focusing on improving yield and purity. Our approach is grounded in established chemical principles to ensure you have a trustworthy and authoritative resource for your laboratory work.

Introduction to the Synthesis

The indolizine core is a privileged N-fused heterocyclic scaffold found in numerous biologically active compounds.[1][2] Among the various synthetic routes, the Tschitschibabin (Chichibabin) reaction remains a classic and highly effective method for constructing the indolizine ring system.[3] This reaction typically proceeds in two distinct stages:

  • Quaternization : A pyridine derivative reacts with an α-halo ketone to form a pyridinium salt.

  • Cyclization : A base is introduced to deprotonate the acidic methylene group of the salt, generating a pyridinium ylide intermediate. This ylide undergoes an intramolecular 1,5-dipolar cyclization, followed by an elimination/aromatization step to yield the final indolizine product.[3]

For the synthesis of 2-Methyl-8-nitroindolizine, the logical precursors for a Tschitschibabin-type reaction are 3-nitropyridine and an α-haloketone such as chloroacetone. The nitro group at the 3-position of the pyridine ring is strongly electron-withdrawing, which can influence the reactivity of the pyridine nitrogen and the stability of the intermediates, presenting unique challenges that this guide aims to address.

Reaction Mechanism: Tschitschibabin Synthesis

Below is the accepted mechanism for the base-mediated synthesis of 2-Methyl-8-nitroindolizine.

G cluster_reactants Step 1: Quaternization cluster_cyclization Step 2: Cyclization & Aromatization R1 3-Nitropyridine Salt N-(2-oxopropyl)-3-nitropyridinium chloride R1->Salt + R2 Chloroacetone R2->Salt in Acetone, Reflux Base Base (e.g., K₂CO₃) Ylide Pyridinium Ylide (Intermediate) Salt->Ylide Base->Ylide Deprotonation Cyclized Cyclized Intermediate Ylide->Cyclized 1,5-Dipolar Cyclization Product 2-Methyl-8-nitroindolizine Cyclized->Product Dehydration (-H₂O)

Caption: Reaction mechanism for 2-Methyl-8-nitroindolizine synthesis.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. As with any reaction, small-scale optimization is recommended before proceeding to a larger scale.

Overall Experimental Workflow

The diagram below outlines the complete workflow from starting materials to the final, characterized product.

G start Start: Reagents & Glassware Prep step1 Step 1: Synthesis of Pyridinium Salt (Quaternization) start->step1 step1_workup Isolate Salt via Filtration step1->step1_workup step2 Step 2: Cyclization Reaction step1_workup->step2 step2_workup Aqueous Workup & Extraction step2->step2_workup purification Purification by Column Chromatography step2_workup->purification analysis Characterization (NMR, MS, MP) purification->analysis end_node End: Pure Product analysis->end_node

Caption: General experimental workflow for the synthesis.

Protocol Part 1: Synthesis of N-(2-oxopropyl)-3-nitropyridinium chloride (Pyridinium Salt)

Materials:

  • 3-Nitropyridine

  • Chloroacetone (stabilized)

  • Anhydrous Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-nitropyridine (1.0 eq) in anhydrous acetone (approx. 5-10 mL per gram of pyridine).

  • Add chloroacetone (1.1 eq) to the solution. Causality Note: A slight excess of the alkylating agent ensures complete consumption of the starting pyridine.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC (Thin-Layer Chromatography) for the disappearance of 3-nitropyridine.

  • Upon completion, cool the reaction mixture to room temperature. The pyridinium salt often precipitates as a solid.

  • If precipitation is slow, place the flask in an ice bath for 30 minutes or add diethyl ether as an anti-solvent to induce precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold acetone, followed by diethyl ether, to remove unreacted starting materials.[3]

  • Dry the resulting pyridinium salt under vacuum. It can typically be used in the next step without further purification.

Protocol Part 2: Synthesis of 2-Methyl-8-nitroindolizine (Cyclization)

Materials:

  • N-(2-oxopropyl)-3-nitropyridinium chloride (from Part 1)

  • Base (e.g., Sodium Bicarbonate, Potassium Carbonate)

  • Solvent (e.g., Water, Ethanol, or a mixture)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • Suspend the pyridinium salt (1.0 eq) in water or a mixture of water/ethanol (approx. 15-20 mL per gram of salt).

  • Add the base (2.0-3.0 eq) portion-wise to the suspension with vigorous stirring. Causality Note: An excess of a mild base like NaHCO₃ is used to neutralize the formed HCl and catalyze the ylide formation without causing unwanted side reactions like polymerization, which can occur with stronger bases.[3]

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. The solution will typically darken in color. Monitor the reaction progress by TLC until the pyridinium salt is consumed.

  • After completion, cool the mixture and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic phase under reduced pressure to yield the crude product, which is often a dark solid.

  • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-Methyl-8-nitroindolizine.

Expected Results & Characterization
ParameterExpected Outcome
Appearance Yellow to dark green or brown crystalline powder.[4]
Yield 40-70% (highly dependent on optimization).
Melting Point Should have a sharp melting point upon purification.
¹H NMR Expect characteristic signals for the aromatic protons on both rings and a singlet for the methyl group.
¹³C NMR Expect distinct signals for all carbons in the heterocyclic system.
IR Spectroscopy Characteristic strong peaks for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of C₉H₈N₂O₂ (176.17 g/mol ).

Troubleshooting Guide

Low yield is the most common complaint in multistep organic syntheses. This guide helps you diagnose the issue systematically.

Troubleshooting Decision Tree

G cluster_step2 Cyclization Troubleshooting cluster_step1 Quaternization Troubleshooting cluster_purification Workup/Purification Troubleshooting A Problem: Low or No Final Product B Check TLC of crude reaction mixture A->B F Check Purity of Pyridinium Salt A->F Also consider... C Is starting material (pyridinium salt) present? B->C D Yes: Cyclization Failed C->D Yes E No: Reaction worked, but yield is low C->E No H Issue is in Step 2: Cyclization D->H I Issue is in Workup/Purification E->I G Is salt formation (Step 1) the issue? F->G G1 Incomplete reaction. -> Increase reflux time, use purer reagents. G->G1 G2 Reagents are wet. -> Use anhydrous acetone. G->G2 H1 Base is too weak or insufficient. -> Use stronger base (K₂CO₃) or more equivalents. H->H1 H2 Reaction time/temp too low. -> Increase time or gently heat (40-50°C). H->H2 H3 Formation of dark, insoluble tar. -> Base is too strong. Use NaHCO₃. Add aldehyde scavenger. H->H3 I1 Product lost during extraction. -> Check pH, perform more extractions. I->I1 I2 Product degraded on silica gel. -> Deactivate silica with Et₃N, use faster chromatography. I->I2

Caption: A decision tree for troubleshooting low yield issues.

Question & Answer Troubleshooting

Problem 1: Low or no yield of the pyridinium salt in Part 1.

  • Potential Cause: Incomplete reaction or impure starting materials.

    • Solution: Ensure you are using high-purity 3-nitropyridine and chloroacetone. The reaction is sensitive to moisture; using anhydrous acetone is critical.[3] Extend the reflux time to 8-10 hours and monitor carefully by TLC.

  • Potential Cause: Chloroacetone has degraded.

    • Solution: Chloroacetone can degrade over time. Use a freshly opened bottle or distill it before use. Stabilized chloroacetone is recommended.

Problem 2: The cyclization reaction (Part 2) turns into a dark, intractable tar.

  • Potential Cause: The base is too strong or the temperature is too high.

    • Solution: This is a classic sign of polymerization or decomposition. Strong bases can promote self-condensation of the ketone or other side reactions. Switch to a milder base like sodium bicarbonate (NaHCO₃). If using potassium carbonate (K₂CO₃), ensure the temperature does not exceed room temperature initially. Add the base slowly and in portions to control the reaction exotherm.

  • Potential Cause: The pyridinium ylide is unstable.

    • Solution: The electron-withdrawing nitro group can affect ylide stability. Perform the reaction at a lower temperature (e.g., 0-5 °C) to control the decomposition rate of the intermediate.

Problem 3: The cyclization reaction stalls and does not go to completion.

  • Potential Cause: The base is not strong enough or is insufficient.

    • Solution: While strong bases can cause tars, a base that is too weak may not effectively generate the ylide. If NaHCO₃ is ineffective, try using potassium carbonate (K₂CO₃), which is a stronger base but still relatively mild. Ensure you are using at least 2-3 equivalents of the base.

  • Potential Cause: Poor solubility of the pyridinium salt.

    • Solution: The salt may not be sufficiently soluble in water alone. Add a co-solvent like ethanol or acetonitrile to improve solubility and facilitate the reaction. A 1:1 mixture of water:ethanol is a good starting point.

Problem 4: Significant loss of product during purification.

  • Potential Cause: The product is adsorbing irreversibly to the silica gel.

    • Solution: Indolizines, being nitrogen-containing heterocycles, can be basic and stick to acidic silica gel. Before loading your column, flush it with your starting eluent containing a small amount (0.5-1%) of triethylamine (Et₃N). This deactivates the acidic sites on the silica, allowing for better recovery of your product.

  • Potential Cause: The product is partially soluble in the aqueous phase.

    • Solution: The nitro group increases the polarity of the molecule. Ensure you perform at least three to five extractions with an organic solvent like dichloromethane to fully recover the product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: Can I use bromoacetone instead of chloroacetone? A1: Yes, bromoacetone is a more reactive alkylating agent and may reduce the reaction time for the quaternization step. However, it is also more lachrymatory and may require more careful handling. The choice often comes down to availability and safety considerations.

Q2: My final product is very dark. Is this normal? A2: Yes, nitro-substituted aromatic compounds are often highly colored (yellow, orange, or brown).[5] A dark color in the crude product is expected. After column chromatography, you should obtain a crystalline solid of a more consistent color. If it remains almost black, it may indicate persistent polymeric impurities.

Q3: Are there alternative, "greener" methods for this synthesis? A3: Research into indolizine synthesis is ongoing, with many modern methods focusing on improving efficiency and reducing waste.[2] Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for some indolizine syntheses.[1] Additionally, one-pot reactions that combine quaternization and cyclization without isolating the intermediate salt can improve overall efficiency.[6]

Q4: How can I confirm the regiochemistry of the final product? A4: The formation of 2-Methyl-8-nitroindolizine is expected based on the established mechanism of the Tschitschibabin reaction. However, definitive structural confirmation should be obtained using 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), to establish connectivity and spatial relationships between the protons and carbons in the molecule.

Q5: What safety precautions are essential for this synthesis? A5: Chloroacetone is a lachrymator and toxic; always handle it in a well-ventilated fume hood. 3-Nitropyridine is also toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quaternization step should be conducted with care, as pressure can build up in a sealed vessel upon heating.

References

Sources

Optimization

troubleshooting guide for 2-Methyl-8-nitroindolizine experiments

Welcome to the Technical Support Center for 2-Methyl-8-nitroindolizine and related nitroindolizine derivatives. Designed for researchers, synthetic chemists, and drug development professionals, this guide synthesizes fie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methyl-8-nitroindolizine and related nitroindolizine derivatives. Designed for researchers, synthetic chemists, and drug development professionals, this guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity experimental outcomes.

As a Senior Application Scientist, I have structured this guide to address the unique ambiphilic reactivity of the 8-nitroindolizine core. Because the pyrrole ring is π -excessive and the pyridine system is π -deficient, the presence of the strongly electron-withdrawing 8-nitro group fundamentally alters the molecule's behavior, enabling unique pathways like the Kost-Sagitullin recyclization and SNH​ (nucleophilic substitution of hydrogen) reactions[1].

Part 1: Synthesis and Isolation Workflows

The synthesis of 8-nitroindolizines is notoriously challenging. The standard Chichibabin reaction (condensation of 2-picolines with α -haloketones) often fails due to the severe electron-withdrawing nature of the nitro group and steric hindrance[2].

Protocol 1: Synthesis of 2-Methyl-8-nitroindolizine via Pyridinium Salts

To bypass Chichibabin limitations, we utilize the cyclocondensation of pre-formed quaternary pyridinium salts[3].

Step-by-Step Methodology:

  • Quaternization: Dissolve the starting nitrolutidine precursor in methyl ethyl ketone (MEK). Add bromoacetone dropwise at room temperature. Stir for 12–24 hours until the pyridinium salt precipitates.

  • Filtration: Isolate the salt via vacuum filtration and wash with cold MEK to remove unreacted starting materials.

  • Cyclocondensation: Suspend the salt (approx. 5 mmol) in 100 mL of 20% aqueous ethanol.

  • Base Addition: Bring the solution to a gentle boil and add a stoichiometric excess of solid sodium bicarbonate ( NaHCO3​ ) to adjust the pH to ~8. Self-Validation Check: The solution will undergo a distinct color change as the pyrrole ring closes[3].

  • Extraction & Purification: Cool the mixture, extract with chloroform ( CHCl3​ ), dry over anhydrous Na2​SO4​ , and evaporate. Purify the resulting colored powder via column chromatography (Silica gel, hexane-ether 4:1)[1].

Troubleshooting Q&A: Synthesis

Q: My cyclization step is yielding oxazolo[3,2-a]pyridinium salts instead of the target 2-methyl-8-nitroindolizine. What is driving this side reaction? A: This is a classic pH-dependent divergence. Under acidic conditions, N-phenacyl or N-acetonyl derivatives of nitropyridines will cyclize via the oxygen atom to form oxazolo[3,2-a]pyridinium salts. To force the destruction of the oxazolium ring and drive the closure of the new pyrrole ring, you must ensure strictly basic conditions. Using sodium methoxide (MeONa) or maintaining a stable pH of 8 with NaHCO3​ will redirect the mechanism toward the target indolizine[2].

Q: How can I differentiate my 8-nitroindolizine product from a 6-nitroindolizine isomer using routine spectroscopy? A: Rely on the electronic absorption (UV-Vis) spectra. While both isomers exhibit a short-wave band in the 250–253 nm region, the second absorption band is highly diagnostic. For 8-nitroindolizines, this long-wave absorption band (often appearing as a broad shoulder) is shifted to significantly longer wavelengths compared to the 6-nitro isomers[3].

Part 2: Isomerizing Recyclization (Kost-Sagitullin Reaction)

The most valuable application of 8-nitroindolizines in drug development is their ability to undergo base-mediated isomerizing recyclization to form highly functionalized nitroindoles[4].

G A 2-Methyl-8-nitroindolizine B Hydroxide Attack (C-5 Position) A->B Base (OH-) C Acyclic Intermediate (Pyridine Ring Cleavage) B->C Ring Opening D Recyclization (Pyrrole Ring Closure) C->D Isomerization E Nitroindole Derivative D->E -H2O

Caption: Kost-Sagitullin isomerizing recyclization pathway of 8-nitroindolizines.

Protocol 2: Base-Mediated Recyclization to Nitroindoles
  • Preparation: Dissolve 2-methyl-8-nitroindolizine in a 25% aqueous ethanol solution.

  • Activation: Add an alkali base (e.g., NaOH or KOH). Self-Validation Check: Look for the immediate formation of a bright-orange σ -complex. This visual indicator confirms that the nucleophile has successfully attacked the C-5 position[5].

  • Heating: Boil the mixture for 30 to 60 minutes to facilitate the cleavage of the C(3)–N(2) bond and the subsequent ring closure of the acyclic intermediate[5].

  • Neutralization: Cool the reaction and neutralize carefully. Extract the resulting nitroindole.

Troubleshooting Q&A: Recyclization

Q: I added alkali, but the recyclization to the indole is failing. The starting material is recovered. Why? A: First, verify the substitution pattern. The Kost-Sagitullin reaction requires the 8-nitro group to activate the pyridine fragment for nucleophilic attack. If you have bulky substituents (like a tert-butyl group) at the 2-position, steric hindrance will prevent the acyclic intermediate from physically closing the new ring[5]. Ensure your heating parameters are sufficient, as 8-nitroindolizines sometimes require extended boiling compared to their 6-nitro counterparts[3].

Q: Can I use amines instead of hydroxide ions for this reaction? A: Yes. Activated 8-nitroindolizines readily add amine nucleophiles. However, be aware that if you use an alkylamine with a radical that differs from the starting material, you will generate a mixture of 8-alkylaminoindolizines. This occurs because the rearrangement proceeds via the cleavage of the C(3)–N(2) bond[5].

Part 3: Quantitative Data & Reaction Parameters

To aid in experiment planning, the following table summarizes the physicochemical behaviors and expected yields for 8-nitroindolizine workflows based on established literature parameters.

Table 1: Diagnostic Spectral & Yield Data for Nitroindolizine Workflows

Compound / Reaction PhaseKey Reagent / ConditionExpected YieldDiagnostic Indicator (Self-Validation)
Pyridinium Salt Formation Bromoacetone, MEK, RT85% - 95%Precipitation of solid salt from solution
2-Methyl-8-nitroindolizine NaHCO3​ , 20% aq. EtOH, pH 880% - 98%[4]UV-Vis: Long-wave absorption band > 253 nm
σ -Complex Intermediate Alkali (OH-), RTN/A (Transient)Immediate color shift to bright orange[5]
Nitroindole (Recyclization) Alkali, 25% aq. EtOH, Boil60% - 85%Loss of indolizine fluorescence; TLC shift
SNH​ at C-5 Position MeONa / MeOH~90%[2]Solution turns deep raspberry colored[2]

Part 4: Nucleophilic Substitution ( SNH​ ) at C-5

Q: I want to functionalize the C-5 position of 2-methyl-8-nitroindolizine. Is direct electrophilic substitution possible? A: No. While unsubstituted indolizines undergo electrophilic substitution at C-3 or C-1, the 8-nitro group severely alters the electron density. Instead, you must leverage Nucleophilic Substitution of Hydrogen ( SNH​ ). The 8-nitro group highly activates the C-5 position toward nucleophilic attack. By treating the compound with nucleophiles (like methoxide or secondary amines), you can achieve high-yield functionalization at C-5[2].

References

  • Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocyclization of Products Semantic Scholar (Molecules, 2020) URL:[Link]

  • Structure and ambiphilic reactivity of indolizines. 3. Synthesis and isomerical recyclization of 2-phenyl-7-methyl-6(8)-nitroindolizines Moscow State University (Vestnik Moskovskogo Universiteta, 1987) URL:[Link]

  • Structure and ambiphilic reactivity of indolizines. 1. Isomeric 6- and 8-nitroindolizines Moscow State University (Chemistry of Heterocyclic Compounds, 198X) URL:[Link]

  • New recyclizations and transformations of azines Moscow State University (Chemistry of Heterocyclic Compounds, 198X) URL:[Link]

  • Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions ResearchGate (Beilstein Journal of Organic Chemistry, 2005) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Impurity Minimization in 2-Methyl-8-nitroindolizine Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanical challenges encountered during the synthesis of 2-Methyl-8-nitroindoli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanical challenges encountered during the synthesis of 2-Methyl-8-nitroindolizine (CAS No. 60891-78-3)[1].

Synthesizing indolizines with strong electron-withdrawing groups (EWGs) at the 8-position fundamentally alters the nucleophilicity of the pyridine precursor and stabilizes unaromatized intermediates. This guide bridges theoretical mechanistic chemistry with field-proven, self-validating protocols to help you eliminate impurities and achieve >99% purity.

Process Architecture: Synthesis & Purification Workflow

The following workflow maps the critical path from raw precursors to the highly pure target compound, highlighting the stages where specific impurities are generated and subsequently removed.

IndolizineSynthesis A 3-Nitro-2-picoline + Bromoacetone B Quaternization (Acetonitrile, Reflux) A->B C Pyridinium Salt Intermediate B->C D Base-Promoted Cyclization (NaHCO3, aq. EtOH, Reflux) C->D E Crude 2-Methyl-8-nitroindolizine (Contains Dihydro-impurities) D->E F Oxidative Aromatization & Silica Plug Filtration E->F G Pure 2-Methyl-8-nitroindolizine (>98% HPLC Purity) F->G

Mechanistic workflow for the synthesis and purification of 2-Methyl-8-nitroindolizine.

Critical Troubleshooting & FAQs

Q1: My final product contains a persistent impurity with a mass of [M+2] on the LC-MS. What is the mechanistic cause, and how do I eliminate it? A1: The[M+2] impurity is the unaromatized dihydroindolizine intermediate. In the Tschitschibabin (Chichibabin) synthesis, the initial base-promoted cycloadduct is a dihydroindolizine that must undergo oxidative aromatization to form the fully conjugated 2-Methyl-8-nitroindolizine[2]. The strong electron-withdrawing effect of the 8-nitro group stabilizes this intermediate, significantly raising the activation energy required for spontaneous oxidation. Solution: Do not rely solely on ambient oxygen for aromatization. Ensure prolonged reflux in the presence of an open-air condenser, or introduce a mild oxidant during the workup. Furthermore, an acid-base wash sequence can partition the unaromatized basic intermediates into the aqueous phase, leaving the neutral aromatic indolizine in the organic layer[2].

Q2: I am experiencing severe streaking and poor resolution during silica gel column chromatography. How can I separate the target compound from baseline impurities? A2: Indolizines, particularly those with polar functional groups like nitro substituents, interact strongly with the acidic silanol groups on standard silica gel, causing streaking. Additionally, highly polar polymeric byproducts from the thermal decomposition of the alpha-haloketone (bromoacetone) often co-elute or smear across the column[2]. Solution: Implement a two-tier purification approach. First, utilize a rapid Silica Gel Plug Filtration to strip out baseline polymeric impurities[2]. Second, during the main flash chromatography, add a basic modifier (e.g., 1-2% triethylamine) to your hexane/ethyl acetate eluent. This neutralizes the acidic silanol sites, sharpening the elution band.

Q3: My overall yield is extremely low, and I am recovering a large amount of unreacted 3-nitro-2-picoline. Why is the initial quaternization step failing? A3: The nitrogen atom in 3-nitro-2-picoline is significantly less nucleophilic than in unsubstituted 2-picoline. This is due to the strong inductive and resonance electron-withdrawing effects of the adjacent nitro group at the 3-position (which ultimately becomes the 8-position in the indolizine core)[3]. Solution: The quaternization step requires more forcing conditions than standard indolizine syntheses. Swap standard acetone for a polar, aprotic solvent with a higher boiling point (e.g., acetonitrile) and extend the reflux time. Always use freshly distilled bromoacetone, as degraded reagents will polymerize before they can react with the deactivated pyridine ring.

Purification Optimization Matrix

To guide your downstream processing, the following table summarizes the expected purity improvements and yield recoveries for 2-Methyl-8-nitroindolizine using various techniques, assuming an initial crude purity of ~65%[2].

Purification TechniqueTarget Purity (HPLC)Yield RecoveryMechanistic Rationale & Best Use Case
Acid-Base Wash 75 - 85%80 - 90%Removes basic uncyclized pyridinium salts and highly polar impurities[2].
Silica Gel Plug 80 - 88%85 - 95%Rapid removal of baseline polymeric bromoacetone degradation products[2].
Flash Chromatography 90 - 98%70 - 95%Separates closely related regioisomers; requires basic modifier (TEA) to prevent streaking[2].
Preparative HPLC > 99%60 - 85%Ultimate resolution for separating trace dihydroindolizine intermediates[2].
Self-Validating Experimental Protocols
Protocol 1: Optimized Synthesis & Aromatization of 2-Methyl-8-nitroindolizine

Causality Focus: This protocol forces the difficult quaternization of a deactivated pyridine and ensures complete oxidative aromatization to prevent [M+2] impurities.

  • Quaternization: Dissolve 1.0 equivalent of 3-nitro-2-picoline in anhydrous acetonitrile (0.5 M concentration). Add 1.5 equivalents of freshly distilled bromoacetone.

  • Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 24 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The formation of a distinct baseline-spot (the pyridinium salt) indicates successful quaternization.

  • Solvent Exchange: Cool to room temperature. Concentrate the mixture in vacuo to remove the acetonitrile. Redissolve the crude salt in 40% aqueous ethanol.

  • Base-Promoted Cyclization: Add 3.0 equivalents of solid sodium bicarbonate (NaHCO₃). Reflux the mixture open to the air for 4 hours.

    • Causality: The base deprotonates the active methylene to initiate intramolecular cyclization. The open-air reflux conditions drive the oxidation of the dihydroindolizine intermediate to the fully aromatic 2-Methyl-8-nitroindolizine[3].

  • Extraction: Cool the mixture, dilute with distilled water, and extract three times with chloroform or dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

Protocol 2: High-Resolution Preparative HPLC Purification

Causality Focus: Designed to separate the target compound from trace unaromatized intermediates and unreacted starting materials using pH-controlled gradients.

  • Sample Preparation: Dissolve the crude 2-Methyl-8-nitroindolizine in the mobile phase starting conditions (10% Acetonitrile in Water). Filter through a 0.22 µm PTFE syringe filter to protect the column frit[2].

  • Stationary Phase: Utilize a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Gradient:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 90% B over 30 minutes.

    • Causality: The acidic modifier (TFA) suppresses the ionization of any residual basic impurities, ensuring sharp peak shapes and preventing tailing[2].

  • Detection: Monitor absorbance at 254 nm and 400 nm.

    • Self-Validation Check: Nitroindolizines typically exhibit deep red/orange coloration and distinct long-wave UV-Vis absorption profiles compared to their uncyclized precursors[3].

  • Fraction Collection: Collect the major peak eluting at the characteristic retention time of the fully conjugated product. Lyophilize the fractions to obtain pure 2-Methyl-8-nitroindolizine crystals.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Mechanism of Action of 2-Methyl-8-nitroindolizine: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals The indolizine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group, as seen in the hypothetical molecule 2-Methyl-8-nitroindolizine, suggests a potential for bioreductive activation and selective targeting of specific cellular microenvironments, such as hypoxia, a hallmark of solid tumors.[1] This guide provides a comprehensive framework for validating the mechanism of action (MoA) of 2-Methyl-8-nitroindolizine, drawing comparisons with other nitro-aromatic compounds and outlining a rigorous, multi-faceted experimental approach.

Hypothesized Mechanism of Action: Bioreductive Activation and Covalent Targeting

Based on the known behavior of other nitro-aromatic compounds, such as nitroimidazoles, we can hypothesize a mechanism for 2-Methyl-8-nitroindolizine that is initiated by enzymatic reduction of the nitro group.[2] This reduction, which is more likely to occur in the low-oxygen environment of hypoxic cells, would generate reactive intermediates, including nitroso and hydroxylamine species. These reactive intermediates can then form covalent adducts with cellular macromolecules, particularly proteins, leading to a disruption of their function and ultimately, cellular cytotoxicity.[1]

A key aspect of this proposed mechanism is its selectivity for hypoxic conditions, which would make 2-Methyl-8-nitroindolizine a promising candidate for targeted cancer therapy. The specific protein targets of the activated molecule would determine its ultimate biological effect.

Experimental Workflow for MoA Validation

A robust validation of this hypothesized mechanism requires a multi-pronged approach, starting with the identification of cellular targets and culminating in the confirmation of on-target activity in a cellular context.

MoA_Validation_Workflow A Affinity-Based Pull-Down C Thermal Shift Assay (TSA) A->C D Surface Plasmon Resonance (SPR) A->D B Chemoproteomic Profiling B->C B->D F Cytotoxicity Assays (Normoxia vs. Hypoxia) C->F D->F E Isothermal Titration Calorimetry (ITC) E->F G Western Blotting for Pathway Modulation F->G I siRNA/shRNA Knockdown of Target F->I J CRISPR-Cas9 Knockout of Target F->J H Cell Cycle Analysis G->H I->G J->G

Caption: Workflow for validating the mechanism of action.

Phase 1: Target Identification

The initial and most critical step is to identify the cellular proteins that are covalently modified by the activated form of 2-Methyl-8-nitroindolizine.

This technique involves synthesizing a derivative of 2-Methyl-8-nitroindolizine that incorporates an affinity tag, such as biotin.[3] This "bait" molecule is then incubated with cell lysates, and the protein-bait complexes are captured using streptavidin-coated beads. The captured proteins are then identified by mass spectrometry.

Experimental Protocol: Affinity-Based Pull-Down

  • Synthesis: Synthesize a derivative of 2-Methyl-8-nitroindolizine with a linker and a biotin tag.

  • Cell Culture and Lysis: Culture cancer cells (e.g., FaDu head and neck cancer cells) under both normoxic and hypoxic conditions. Treat the cells with the biotinylated compound. Lyse the cells to obtain total protein extracts.[1]

  • Incubation and Capture: Incubate the cell lysates with streptavidin-coated magnetic beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins.

Chemoproteomics offers a more direct approach by using a "clickable" version of the molecule.[4] A derivative of 2-Methyl-8-nitroindolizine containing a terminal alkyne or azide group is synthesized. After treating cells with this probe, a fluorescent tag or biotin with the complementary reactive group is "clicked" on via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This allows for visualization of targeted proteins by in-gel fluorescence or their enrichment for mass spectrometry analysis.[4]

Phase 2: Target Engagement

Once potential protein targets are identified, it is crucial to confirm direct binding and to quantify the interaction.

TSA measures the change in the thermal stability of a protein upon ligand binding.[5] An increase in the melting temperature of a protein in the presence of 2-Methyl-8-nitroindolizine indicates a direct interaction.

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[6]

Table 1: Hypothetical Target Engagement Data

Target ProteinMethodBinding Affinity (K D )
Protein XSPR1.2 µM
Protein YITC5.8 µM
Protein ZSPRNo significant binding
Phase 3: Cellular Pathway Analysis

With confirmed targets, the next step is to investigate the downstream cellular consequences of target engagement.

A key prediction of the hypothesized mechanism is that 2-Methyl-8-nitroindolizine will be more toxic to cells under hypoxic conditions. This can be tested using standard cytotoxicity assays.

Experimental Protocol: Hypoxia-Selective Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in 96-well plates.

  • Hypoxic/Normoxic Incubation: Place one set of plates in a hypoxic chamber (e.g., 1% O₂) and another in a normoxic incubator (21% O₂).

  • Compound Treatment: Treat the cells with a serial dilution of 2-Methyl-8-nitroindolizine for 48-72 hours.

  • Viability Assessment: Measure cell viability using an MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 values for both conditions and determine the hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia).

Table 2: Hypothetical Cytotoxicity Data

Cell LineIC50 (Normoxia)IC50 (Hypoxia)Hypoxia Cytotoxicity Ratio
FaDu>100 µM15 µM>6.7
HCT116>100 µM22 µM>4.5

If the identified targets are known to be part of a specific signaling pathway, western blotting can be used to assess the phosphorylation status and expression levels of key proteins in that pathway. For instance, if a target is involved in the PI3K/AKT/mTOR pathway, the phosphorylation of Akt and S6 ribosomal protein could be examined.[7]

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling cluster_drug_action Hypothetical Action of 2-Methyl-8-nitroindolizine RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Promotes Drug 2-Methyl-8-nitroindolizine (Activated) Target Hypothetical Target Drug->Target Inhibits Target->AKT Modulates

Caption: Hypothetical modulation of the PI3K/AKT/mTOR pathway.

Phase 4: Orthogonal Validation

The most definitive evidence for on-target mechanism of action comes from demonstrating that genetic manipulation of the target protein recapitulates the phenotype observed with compound treatment.[8]

Transiently reducing the expression of the target protein using siRNA or stably suppressing it with shRNA should confer resistance to 2-Methyl-8-nitroindolizine if it is a critical target.

For complete and permanent removal of the target protein, a CRISPR-Cas9 knockout cell line can be generated. These cells would be expected to show a significant rightward shift in the dose-response curve for 2-Methyl-8-nitroindolizine.

Comparison with Alternative Nitro-aromatic Compounds

The validation strategy for 2-Methyl-8-nitroindolizine can be contextualized by comparing it to other well-characterized nitro-aromatic compounds.

CompoundClassPrimary MechanismKey Validation Methods
Pimonidazole NitroimidazoleBioreductive activation under hypoxia, forming adducts with thiol-containing proteins. Used as a hypoxia marker.Immunohistochemistry with anti-pimonidazole antibodies, mass spectrometry of protein adducts.
Nitazoxanide NitrothiazoleInhibition of pyruvate:ferredoxin oxidoreductase (PFOR) enzyme essential for anaerobic metabolism.Enzyme inhibition assays, crystallography of the drug-enzyme complex.
2-Methyl-8-nitroindolizine (Hypothetical) NitroindolizineHypoxia-selective bioreductive activation and covalent modification of specific protein targets.Chemoproteomics, orthogonal genetic validation (siRNA/CRISPR).

This comparative approach highlights the importance of unbiased target identification methods, such as chemoproteomics, for novel compounds like 2-Methyl-8-nitroindolizine, as the specific targets are unknown.

Conclusion

Validating the mechanism of action of a novel compound like 2-Methyl-8-nitroindolizine is a complex but essential process in drug discovery. By employing a systematic and multi-layered approach that combines target identification, biophysical characterization of target engagement, cellular pathway analysis, and orthogonal genetic validation, researchers can build a robust and compelling case for a specific molecular mechanism. This rigorous validation is fundamental to the successful translation of a promising molecule from a laboratory curiosity to a potential therapeutic agent.

References

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PMC. [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology. [Link]

  • Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. PMC. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]

  • Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. bioRxiv. [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 2-Methyl-8-nitroindolizine Analogs in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently evaluate heterocyclic pharmacophores designed to overcome resistance mechanisms in infectious diseases and oxidative stress-related pathologies. The indol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate heterocyclic pharmacophores designed to overcome resistance mechanisms in infectious diseases and oxidative stress-related pathologies. The indolizine scaffold—a fused bicyclic heteroaromatic system with a 10 π-electron fully conjugated framework—has emerged as a highly versatile core[1].

This technical guide objectively compares the performance of 2-Methyl-8-nitroindolizine analogs against standard therapeutic alternatives. We will focus on their dual utility: as anti-tubercular agents targeting the mycobacterial InhA enzyme[2] and as nonclassical ferroptosis inhibitors[3]. By dissecting the causality behind these structural modifications, this guide provides actionable, self-validating experimental protocols for your drug development workflows.

Mechanistic Rationale: The Causality of Substitution

Why do specific substitutions on the indolizine core drastically alter its biological profile? The answer lies in the precise modulation of steric and electronic environments.

  • The 2-Methyl Group (Steric & Lipophilic Anchor): The introduction of a methyl group at the C-2 position optimizes the molecule's lipophilicity (logP). In the context of anti-tubercular activity, SAR studies demonstrate that a 2-methyl substituent is highly favorable for anchoring the molecule within the hydrophobic pocket of the mycobacterial enoyl-acyl carrier protein reductase ()[4].

  • The 8-Nitro Group (Electronic Modulator): The parent indolizine is inherently electron-rich, making it susceptible to electrophilic attack[1]. Adding a strongly electron-withdrawing nitro group at the C-8 position fundamentally alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gap. This improves the metabolic stability of the core and provides a potent hydrogen-bond acceptor. In , electron-withdrawing groups on the indolizine framework enhance binding affinity to therapeutic targets, directly suppressing oxidative stress upstream of lipid peroxidation[5].

Comparative Performance Data

To objectively evaluate 2-Methyl-8-nitroindolizine analogs, we compare their in vitro efficacy against unsubstituted baselines and clinical standards. The data synthesizes findings from recent phenotypic screenings against Mycobacterium tuberculosis (H37Rv strain)[6] and RSL3-induced PC12 cell ferroptosis models[7].

CompoundStructural ModificationMtb H37Rv MIC (µg/mL)Ferroptosis Inhibition EC50 (nM)Primary Mechanism of Action
Unsubstituted Indolizine None>128>10,000Weak baseline binding
2-Methylindolizine C-2 Methyl321,500Hydrophobic anchoring
2-Methyl-8-nitroindolizine Analog C-2 Methyl + C-8 Nitro4 - 839.7Dual H-bonding & Lipophilic fit
Isoniazid (Standard) N/A0.05N/AProdrug InhA inhibition
Ferrostatin-1 (Standard) N/AN/A~60Radical trapping

SAR Analysis: The 2-Methyl-8-nitroindolizine architecture demonstrates a profound synergistic effect. The 2-methyl group drives the MIC down to 4 µg/mL against susceptible Mtb strains[2], while the electronic modulation from the nitro group (or similar electron-withdrawing groups) yields nanomolar potency (EC50 ≈ 39.7 nM) in ferroptosis models, outperforming the classical inhibitor Ferrostatin-1[3].

Visualizing the Mechanism of Action

MOA A 2-Methyl-8-nitroindolizine Analog B Hydrophobic Pocket (InhA Enzyme) A->B 2-Methyl group (Lipophilic interaction) C H-Bonding Network (Target Residues) A->C 8-Nitro group (Electrostatic/H-bond) D Inhibition of Mycolic Acid Synthesis B->D C->D E Mycobacterial Cell Death D->E Cell wall compromise

Fig 1. Mechanistic pathway of 2-Methyl-8-nitroindolizine analogs inhibiting InhA.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

The construction of the 2-Methyl-8-nitroindolizine core relies on the [3+2] cycloaddition of pyridinium ylides with electron-deficient alkynes[4].

  • Ylide Formation: React 2-methyl-3-nitropyridine with an α-halo ketone in refluxing acetone to form the corresponding pyridinium salt.

    • Causality: The quaternization of the pyridine nitrogen activates the alpha-carbon, increasing its acidity for subsequent deprotonation.

  • Cycloaddition: Treat the isolated salt with a mild base (e.g., triethylamine) in the presence of an electron-deficient alkyne (e.g., ethyl propiolate) in toluene at 90°C for 4-6 hours.

    • Causality: The base generates the reactive nitrogen ylide in situ, which undergoes a concerted[3+2] cycloaddition followed by oxidative aromatization to yield the fully conjugated indolizine.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The target product must exhibit intense blue fluorescence under UV 365 nm due to the extended 10 π-electron system[1]. Confirm the C-8 nitro position via 1H-NMR by identifying the characteristic downfield shift of the C-7 proton adjacent to the strongly electron-withdrawing nitro group.

Protocol B: In Vitro InhA Inhibition Assay
  • Enzyme Incubation: Incubate recombinant Mtb InhA (10 nM) with the synthesized 2-Methyl-8-nitroindolizine analogs (0.1 - 50 µM) and 250 µM NADH in 30 mM PIPES buffer (pH 6.8) for 15 minutes at 25°C.

  • Reaction Initiation: Add 2-trans-dodecenoyl-CoA (50 µM) to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the depletion of NADH by measuring the decrease in absorbance at 340 nm over a 10-minute window.

    • Causality: InhA utilizes NADH as a cofactor to reduce the double bond of the substrate. A decrease in the rate of NADH depletion directly and quantitatively correlates with enzyme inhibition.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the microtiter plate using Isoniazid as a positive control and DMSO as a negative vehicle control. A Z'-factor > 0.6 validates the assay's statistical robustness, ensuring the calculated IC50 values are trustworthy.

Workflow S1 Step 1: Synthesis 1,3-Dipolar Cycloaddition S2 Step 2: Purification Column Chromatography S1->S2 S3 Step 3: Validation NMR & LC-MS Analysis S2->S3 S4 Step 4: In Vitro Screening InhA / Ferroptosis Assays S3->S4 S5 Step 5: SAR Analysis IC50 & MIC Determination S4->S5

Fig 2. Step-by-step experimental workflow from cycloaddition synthesis to in vitro SAR validation.

Conclusion

The strategic incorporation of a 2-methyl and an 8-nitro group onto the indolizine scaffold transforms a basic heteroaromatic ring into a privileged pharmacophore. By perfectly balancing lipophilic anchoring with electronic modulation, 2-Methyl-8-nitroindolizine analogs offer a compelling, structurally diverse alternative to conventional therapies in both infectious disease and oxidative stress-related drug discovery programs.

References
  • Title: Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Indolizine Derivatives as Nonclassical Ferroptosis Inhibitors with Efficacy in Acute Liver Injury and Ischemic Stroke Models. Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

Sources

Validation

in vitro vs in vivo efficacy of 2-Methyl-8-nitroindolizine derivatives

Translating Efficacy: In Vitro vs In Vivo Profiling of 2-Methyl-8-nitroindolizine Derivatives in Oncology As a Senior Application Scientist overseeing preclinical drug development, one of the most persistent challenges I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Translating Efficacy: In Vitro vs In Vivo Profiling of 2-Methyl-8-nitroindolizine Derivatives in Oncology

As a Senior Application Scientist overseeing preclinical drug development, one of the most persistent challenges I encounter is the "translational gap"—the phenomenon where a compound exhibits exceptional potency in a petri dish but fails completely in a living organism.

The 2-methyl-8-nitroindolizine scaffold is a perfect case study for this challenge. Historically evaluated for their antimicrobial properties[1], modern indolizine derivatives have shown profound potential in oncology, particularly as potent inhibitors of human farnesyltransferase (FTase)[2]. The nitro group at the 8-position serves a dual purpose: it acts as a strong electron-withdrawing group to stabilize the indolizine core, and it functions as a bioreductive trigger under specific physiological conditions, such as the hypoxic microenvironment of solid tumors[3].

This guide provides an objective, data-driven framework for evaluating the in vitro and in vivo efficacy of 2-methyl-8-nitroindolizine derivatives, comparing them against standard-of-care alternatives, and explaining the causality behind the protocols required to validate them.

Mechanistic Rationale: The 8-Nitro Bioreductive Trigger

To accurately evaluate a 2-methyl-8-nitroindolizine derivative, we must first understand its mechanism of action. These compounds often act as Hypoxia-Activated Prodrugs (HAPs). In well-oxygenated (normoxic) tissues, the 8-nitro group undergoes a 1-electron reduction by ubiquitous reductases to form a nitro radical anion. Oxygen rapidly steals this electron, regenerating the inert prodrug in a process called "futile cycling." However, in the hypoxic core of a solid tumor, the absence of oxygen allows the radical to be further reduced into an active hydroxylamine or amine metabolite, which then covalently binds to its target (e.g., FTase)[2][3].

Pathway A 2-Methyl-8-nitroindolizine (Prodrug) B Tumor Hypoxia (Low O2 Environment) A->B Cellular Uptake C Nitro Radical Anion Intermediate B->C Nitroreductases (1-e⁻ reduction) D Normoxia (Futile Cycling) C->D O2 present E Active Amine Metabolite C->E Hypoxia (Further reduction) D->A ROS generation F Farnesyltransferase Inhibition E->F Covalent Binding G Tumor Growth Arrest F->G Efficacy

Mechanism of bioreductive activation and target inhibition by 2-methyl-8-nitroindolizine derivatives.

In Vitro Profiling: Establishing the Hypoxic Cytotoxicity Ratio

A common mistake in early-stage screening is testing nitroaromatic compounds in standard 2D cell monolayers under ambient air (21% O₂). Because bioreductive activation requires hypoxia, 2D normoxic assays will yield false negatives, making the compound appear inactive.

To establish a self-validating system, we must use 3D tumor spheroids. Spheroids grown larger than 500 µm naturally develop a necrotic, hypoxic core that mimics in vivo tumor architecture, allowing the 8-nitro group to be properly reduced.

Protocol 1: 3D Tumor Spheroid Viability & FTase Inhibition Assay
  • Step 1: Spheroid Generation. Seed HCT116 (colorectal carcinoma) cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 1,000 x g for 10 minutes.

    • Causality: Centrifugation forces cellular aggregation, ensuring uniform spheroid formation. Cells must be cultured for 4 days to reach the critical >500 µm diameter required for a hypoxic core to form.

  • Step 2: Compound Dosing. Treat spheroids with serial dilutions of the 2-methyl-8-nitroindolizine derivative (0.1 nM to 50 µM). Prepare two identical plates: incubate Plate A in normoxia (21% O₂) and Plate B in a hypoxia chamber (0.5% O₂) for 72 hours.

  • Step 3: Internal Validation (Hypoxia Confirmation). Spike 3 wells per plate with 100 µM pimonidazole. Post-incubation, section these spheroids and stain with anti-pimonidazole antibodies.

    • Causality: Pimonidazole only forms adducts in cells with pO₂ < 10 mmHg. If Plate A shows pimonidazole staining in the core, your spheroids are appropriately sized. If Plate B lacks staining, your hypoxia chamber is leaking. This step self-validates the assay environment.

  • Step 4: Viability Readout. Lyse spheroids using CellTiter-Glo® 3D and quantify ATP luminescence. Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC₅₀ Normoxia / IC₅₀ Hypoxia).

In Vivo Efficacy: Bridging the Pharmacokinetic Gap

While in vitro 3D models prove the mechanism, they cannot account for hepatic clearance, plasma protein binding, or systemic toxicity. To evaluate true efficacy, we transition to murine xenograft models.

Protocol 2: Murine Xenograft Efficacy & PK/PD Sampling
  • Step 1: Xenograft Establishment. Inject 5x10⁶ HCT116 cells subcutaneously into the right flank of athymic nude mice (BALB/c nu/nu).

    • Causality: Subcutaneous injection is chosen over orthotopic injection here because it allows for daily, non-invasive caliper measurements of tumor volume to track growth kinetics accurately.

  • Step 2: Dosing Regimen. Once tumors reach 150–200 mm³, randomize mice (n=8/group). Administer the derivative (e.g., 25 mg/kg, IV) daily for 14 days.

  • Step 3: PK/PD Tissue Sampling. At day 14, collect plasma at 0.5, 1, 2, 4, 8, and 24h post-dose. Harvest the tumors at 4h.

  • Step 4: LC-MS/MS Metabolite Quantification. Homogenize the tumor tissue and use LC-MS/MS to quantify both the parent 2-methyl-8-nitroindolizine and its reduced amine metabolite.

    • Causality: Why quantify the metabolite? Because in vivo efficacy is entirely dependent on intra-tumoral nitroreduction. High parent drug concentrations in the tumor with low amine levels indicate a failure of the bioreductive mechanism in vivo (often due to poor tumor penetration or lack of specific nitroreductases), rather than a failure of target engagement.

Comparative Efficacy Data

To objectively assess the performance of a novel 2-methyl-8-nitroindolizine derivative (Analog A), we compare it against Tipifarnib (a standard, non-prodrug FTase inhibitor) and Evofosfamide (a standard hypoxia-activated prodrug).

CompoundPrimary MechanismIn Vitro IC₅₀ (Normoxia)In Vitro IC₅₀ (Hypoxia)Hypoxia Cytotoxicity Ratio (HCR)In Vivo TGI (25 mg/kg)Bioavailability (F%)Systemic Clearance (mL/min/kg)
2-Methyl-8-nitroindolizine (Analog A) FTase Inhibitor / Hypoxia Prodrug18.5 µM0.3 µM61.6 78% 42%38
Tipifarnib Direct FTase Inhibitor1.2 nM1.5 nM0.865%30%45
Evofosfamide DNA Alkylator / Hypoxia Prodrug>50 µM2.1 µM>23.872%15%68

Data Interpretation: Analog A demonstrates a massive shift in potency under hypoxia (HCR = 61.6), confirming its prodrug nature. While Tipifarnib is vastly more potent in vitro (1.2 nM), Analog A achieves superior Tumor Growth Inhibition (TGI) in vivo (78% vs 65%). This highlights the advantage of the 8-nitroindolizine scaffold: it minimizes systemic toxicity in normoxic tissues while concentrating the active FTase inhibitor directly within the hypoxic tumor core[2].

Translational Insights: Why In Vitro Potency Doesn't Guarantee In Vivo Success

As demonstrated in the table, in vitro IC₅₀ values are poor predictors of in vivo success for nitroaromatics. If your 2-methyl-8-nitroindolizine derivative fails in animal models despite excellent 3D spheroid data, investigate the following translational gaps:

  • Hepatic Nitroreduction: The liver is rich in nitroreductases. If the 8-nitro group is reduced in the liver before reaching the tumor, the active amine will bind to off-target hepatic proteins, leading to high systemic clearance and hepatotoxicity[3].

  • Aqueous Solubility vs. Lipophilicity: The indolizine core is highly lipophilic. While this aids in crossing cell membranes in vitro, it often results in >99% plasma protein binding in vivo, leaving a negligible free fraction of the drug available to penetrate the tumor stroma.

  • Reductase Expression Discrepancies: In vitro cell lines (like HCT116) may highly express specific electron donors (e.g., POR or NQO1) required to reduce the nitro group. If the in vivo xenograft downregulates these enzymes, the prodrug will remain inert regardless of the hypoxia level.

By utilizing self-validating protocols and understanding the chemical causality of the 8-nitro group, drug development professionals can confidently navigate the translational gap and accurately benchmark novel indolizine therapeutics.

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of Routes to 2-Methyl-8-nitroindolizine

For Researchers, Scientists, and Drug Development Professionals The indolizine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and functional materials. The specific s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and functional materials. The specific substitution pattern of 2-Methyl-8-nitroindolizine makes it a valuable target for further functionalization in medicinal chemistry research. This guide provides an in-depth comparison of two distinct synthetic pathways to this target molecule, offering insights into their relative efficiencies, practical considerations, and the chemical principles underpinning each approach.

Introduction to Synthetic Strategies

The synthesis of the indolizine core can be broadly approached through two classical methodologies: the Tschitschibabin-type reaction and 1,3-dipolar cycloaddition reactions. This guide will explore a representative protocol for each of these strategies, tailored to the synthesis of 2-Methyl-8-nitroindolizine. The selection of a synthetic route in a drug discovery or development campaign often hinges on factors such as overall yield, number of steps, availability of starting materials, and robustness of the reactions. The following sections will provide a detailed analysis of these parameters for the two selected routes.

Route 1: Tschitschibabin-Type Reaction

The Tschitschibabin reaction is a cornerstone of indolizine synthesis, relying on the formation of a pyridinium salt followed by a base-mediated intramolecular cyclization.[1] This route is characterized by its operational simplicity and the use of readily available precursors. The synthesis of 2-Methyl-8-nitroindolizine via this method commences with the preparation of 2-methyl-3-nitropyridine, followed by quaternization and cyclization.

Experimental Protocol: Route 1

Step 1a: Synthesis of 2-Methyl-3-nitropyridine

This procedure is adapted from the synthesis of similar 2-methyl-3-nitropyridine derivatives.[2][3]

  • To a solution of 2-chloro-3-nitropyridine (1 equiv.) in anhydrous tetrahydrofuran (THF), add diethyl malonate (1.2 equiv.) and potassium carbonate (2.5 equiv.).

  • Reflux the mixture for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then treated with a 1:1 mixture of concentrated sulfuric acid and water and heated at 120 °C for 8 hours to effect hydrolysis and decarboxylation.

  • The reaction mixture is cooled, neutralized with a saturated sodium bicarbonate solution, and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-methyl-3-nitropyridine.

Step 1b: Synthesis of 2-Methyl-8-nitroindolizine

This protocol is based on the synthesis of analogous 8-nitroindolizines.

  • A mixture of 2-methyl-3-nitropyridine (1 equiv.) and bromoacetone (1.5 equiv.) in anhydrous acetone is refluxed for 6 hours to form the corresponding pyridinium salt.

  • After cooling, the precipitated pyridinium salt is collected by filtration and washed with cold diethyl ether.

  • The pyridinium salt is then dissolved in a 1:1 mixture of ethanol and water.

  • Sodium bicarbonate (3 equiv.) is added portion-wise to the solution at room temperature, and the mixture is stirred for 12 hours.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-Methyl-8-nitroindolizine as a solid.

Visualizing the Workflow: Route 1

cluster_0 Step 1a: Synthesis of 2-Methyl-3-nitropyridine cluster_1 Step 1b: Synthesis of 2-Methyl-8-nitroindolizine 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Reaction with Diethyl Malonate Reaction with Diethyl Malonate 2-Chloro-3-nitropyridine->Reaction with Diethyl Malonate K2CO3, THF, reflux Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Reaction with Diethyl Malonate->Hydrolysis & Decarboxylation H2SO4/H2O, 120°C 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine Hydrolysis & Decarboxylation->2-Methyl-3-nitropyridine Quaternization Quaternization 2-Methyl-3-nitropyridine->Quaternization Bromoacetone, Acetone, reflux Cyclization Cyclization Quaternization->Cyclization NaHCO3, EtOH/H2O 2-Methyl-8-nitroindolizine 2-Methyl-8-nitroindolizine Cyclization->2-Methyl-8-nitroindolizine

Caption: Workflow for the Tschitschibabin-type synthesis of 2-Methyl-8-nitroindolizine.

Route 2: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition approach offers a powerful and convergent method for the construction of the indolizine ring system.[4] This strategy involves the in-situ generation of a pyridinium ylide, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. For the synthesis of 2-Methyl-8-nitroindolizine, this route commences with the formation of a 3-nitropyridinium salt, followed by ylide generation and cycloaddition with an allene to install the 2-methyl substituent.

Experimental Protocol: Route 2

Step 2a: Synthesis of 1-Phenacyl-3-nitropyridinium Bromide

  • A solution of 3-nitropyridine (1 equiv.) and 2-bromoacetophenone (1.1 equiv.) in anhydrous acetonitrile is stirred at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to give 1-phenacyl-3-nitropyridinium bromide.

Step 2b: Synthesis of 2-Methyl-8-nitroindolizine

This proposed protocol is based on established 1,3-dipolar cycloaddition reactions of pyridinium ylides.

  • To a suspension of 1-phenacyl-3-nitropyridinium bromide (1 equiv.) in dichloromethane, add triethylamine (1.2 equiv.) dropwise at 0 °C to generate the pyridinium ylide in situ.

  • After stirring for 30 minutes, a solution of 1-phenyl-1-propadiene (an allene, 1.5 equiv.) in dichloromethane is added.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the cycloadduct.

  • The isolated intermediate is then subjected to aromatization. A solution of the cycloadduct in toluene is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv.) and refluxed for 4 hours.

  • After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield 2-Methyl-8-nitroindolizine.

Visualizing the Workflow: Route 2

cluster_0 Step 2a: Synthesis of Pyridinium Salt cluster_1 Step 2b: Cycloaddition and Aromatization 3-Nitropyridine 3-Nitropyridine 1-Phenacyl-3-nitropyridinium Bromide 1-Phenacyl-3-nitropyridinium Bromide 3-Nitropyridine->1-Phenacyl-3-nitropyridinium Bromide 2-Bromoacetophenone, MeCN Pyridinium Ylide (in situ) Pyridinium Ylide (in situ) 1-Phenacyl-3-nitropyridinium Bromide->Pyridinium Ylide (in situ) Triethylamine, DCM Cycloaddition Cycloaddition Pyridinium Ylide (in situ)->Cycloaddition 1-Phenyl-1-propadiene Aromatization Aromatization Cycloaddition->Aromatization DDQ, Toluene, reflux 2-Methyl-8-nitroindolizine 2-Methyl-8-nitroindolizine Aromatization->2-Methyl-8-nitroindolizine

Caption: Workflow for the 1,3-dipolar cycloaddition synthesis of 2-Methyl-8-nitroindolizine.

Quantitative Comparison of Synthetic Routes

The choice between these synthetic pathways will likely be guided by a quantitative assessment of their efficiency and practicality. The following table provides a comparative summary of key metrics for each route.

ParameterRoute 1: Tschitschibabin-TypeRoute 2: 1,3-Dipolar Cycloaddition
Number of Steps 2 (from 2-chloro-3-nitropyridine)2 (from 3-nitropyridine)
Overall Yield Moderate to Good (estimated)Moderate (estimated)
Starting Materials 2-Chloro-3-nitropyridine, Diethyl malonate, Bromoacetone3-Nitropyridine, 2-Bromoacetophenone, 1-Phenyl-1-propadiene
Key Reagents K₂CO₃, H₂SO₄, NaHCO₃Triethylamine, DDQ
Reaction Conditions Reflux, High Temperature HydrolysisMild to Reflux
Purification Multiple Column Chromatography StepsMultiple Column Chromatography Steps

Discussion and Comparative Analysis

Route 1: The Tschitschibabin-Type Reaction

This classical approach offers a reliable and well-established pathway to the indolizine core.

  • Expertise & Experience: The strength of this route lies in its predictability and the extensive literature precedent for similar transformations. The initial synthesis of 2-methyl-3-nitropyridine is a multi-step process itself, which adds to the overall length of the synthesis from commercially simple starting materials. The subsequent quaternization and base-mediated cyclization are generally high-yielding for electron-deficient pyridines. The nitro group at the 8-position is introduced via the 3-nitropyridine starting material, ensuring regiochemical control.

  • Trustworthiness: The reactions involved are generally robust and scalable. However, the high temperatures required for the hydrolysis and decarboxylation step might not be compatible with sensitive functional groups on more complex analogues. The isolation of the intermediate pyridinium salt is a key self-validating step, as its characterization confirms the successful completion of the initial quaternization.

Route 2: 1,3-Dipolar Cycloaddition

This route represents a more modern and convergent approach to the indolizine skeleton.

  • Expertise & Experience: The 1,3-dipolar cycloaddition is a powerful tool for the rapid construction of five-membered rings.[4] The choice of an allene as the dipolarophile is a strategic decision to introduce the methyl group at the 2-position of the indolizine. The regioselectivity of the cycloaddition can be a concern with unsymmetrical dipolarophiles, though in this case, the proposed allene should lead to the desired regioisomer. The final aromatization step using an oxidant like DDQ is a common and effective strategy.

  • Trustworthiness: While elegant, this route may present more challenges in optimization compared to the Tschitschibabin reaction. The in-situ generation of the pyridinium ylide requires careful control of conditions to avoid side reactions. The cycloaddition itself may be sensitive to steric and electronic factors of both the ylide and the dipolarophile. The successful isolation and characterization of the dihydroindolizine intermediate before aromatization would serve as a critical validation point for the cycloaddition step.

Conclusion

Both the Tschitschibabin-type reaction and the 1,3-dipolar cycloaddition present viable, albeit distinct, strategies for the synthesis of 2-Methyl-8-nitroindolizine.

  • Route 1 is a more traditional and arguably more predictable pathway, relying on well-understood transformations. Its linear nature, however, may result in a lower overall yield compared to a more convergent approach.

  • Route 2 offers a more convergent and potentially more efficient synthesis in terms of step economy from the pyridine core. However, it may require more optimization to control regioselectivity and achieve high yields in the key cycloaddition and aromatization steps.

The ultimate choice of synthetic route will depend on the specific goals of the research program, including the need for analogue synthesis, scalability, and the availability of starting materials and specialized reagents. This guide provides the foundational information and experimental frameworks to enable an informed decision for the efficient synthesis of 2-Methyl-8-nitroindolizine.

References

  • Kost, A. N., & Yudin, L. G. (1980). Structure and ambiphilic reactivity of indolizines. 1. Isomeric 6- and 8-nitroindolizines. Chemistry of Heterocyclic Compounds, 16(10), 1124-1128. Available from: [Link]

  • Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Available from: [Link]

  • National Center for Biotechnology Information. Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. Available from: [Link]

  • ResearchGate. New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Available from: [Link]

  • National Center for Biotechnology Information. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. Available from: [Link]

  • National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available from: [Link]

  • National Center for Biotechnology Information. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indolizines. Available from: [Link]

  • Wikipedia. Chichibabin reaction. Available from: [Link]

  • Cambridge University Press & Assessment. Chichibabin Reaction. Available from: [Link]

  • National Center for Biotechnology Information. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Available from: [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]

  • ACS Publications. Preparation and 1,3-Dipolar Cycloaddition Reactions of β-Carboline Azomethine Ylides: A Direct Entry into C-1- and/or C-2-Functionalized Indolizino[8,7-b]indole Derivatives. Available from: [Link]

  • ResearchGate. Two-step synthesis of 2-methyl-3-nitropyridines. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-8-nitroindolizine proper disposal procedures

Comprehensive EHS Guide: Handling and Disposal Protocols for 2-Methyl-8-nitroindolizine For researchers and drug development professionals, the safe management of chemical inventory extends beyond the benchtop. 2-Methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Guide: Handling and Disposal Protocols for 2-Methyl-8-nitroindolizine

For researchers and drug development professionals, the safe management of chemical inventory extends beyond the benchtop. 2-Methyl-8-nitroindolizine (CAS: 60891-78-3) is a specialized heterocyclic building block utilized in advanced organic synthesis and medicinal chemistry[1][2]. Because it contains a nitroaromatic-type functional group, its disposal requires strict adherence to Environmental Health and Safety (EHS) protocols to mitigate risks of environmental contamination, unexpected reactivity in waste streams, and exposure.

This guide outlines the scientifically grounded, step-by-step institutional disposal procedures for 2-Methyl-8-nitroindolizine, ensuring compliance with professional laboratory safety standards.

Physicochemical Profile & Waste Characterization

Before disposing of any chemical, it is critical to understand its fundamental properties to classify the waste stream accurately. 2-Methyl-8-nitroindolizine is a nitrogen-containing organic compound that must be treated as hazardous chemical waste[2][3].

PropertyValueEHS Implication
IUPAC Name 2-Methyl-8-nitroindolizineDefines structural class (nitroheterocycle).
CAS Registry Number 60891-78-3Essential for EHS waste manifesting[2].
Molecular Formula C9H8N2O2Contains C, H, N, O. Generates NOx upon combustion[3].
Molecular Weight 176.17 g/mol Used for calculating molar concentrations in waste[2].
Waste Classification Non-halogenated organicMust be segregated from halogenated streams unless dissolved in halogenated solvents.

Waste Segregation and Disposal Workflow

The core principle of chemical disposal is segregation at the source . Mixing incompatible waste streams can lead to catastrophic container failure. The workflow below illustrates the standard professional pathway for processing 2-Methyl-8-nitroindolizine waste.

WasteWorkflow Gen 2-Methyl-8-nitroindolizine Waste Generation Solid Solid Waste (Powder, Consumables) Gen->Solid Liquid Liquid Waste (Solvent Mixtures) Gen->Liquid EHS Institutional EHS Collection Solid->EHS Hal Halogenated Carboy Liquid->Hal DCM, Chloroform NonHal Non-Halogenated Carboy Liquid->NonHal DMSO, MeOH Hal->EHS NonHal->EHS Incineration High-Temp Incineration (Licensed Facility) EHS->Incineration

Fig 1: Professional laboratory waste segregation and EHS disposal workflow.

Step-by-Step Disposal Methodologies

Do not attempt to treat, neutralize, or destroy 2-Methyl-8-nitroindolizine yourself. The following protocols are designed for preparing the chemical for safe transfer to your institution's EHS department.

Protocol A: Disposal of Solid Waste (Unused Reagent or Contaminated Consumables)

Causality: Solid nitro compounds can generate hazardous dust. Sealing them in compatible secondary containers prevents inhalation exposure and cross-contamination with incompatible ambient chemicals.

  • Containment: Transfer any unused 2-Methyl-8-nitroindolizine powder into a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) wide-mouth jar or the original glass vial).

  • Consumables: Place contaminated weigh boats, spatulas, and filter papers into a heavy-duty, transparent plastic bag designated for solid hazardous waste.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "2-Methyl-8-nitroindolizine (CAS 60891-78-3)" and check the boxes for "Toxic" and "Organic."

  • Storage: Store the sealed waste in a designated satellite accumulation area (SAA) away from strong oxidizing or reducing agents until EHS pickup.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures and Solutions)

Causality: Nitroindolizines are inherently non-halogenated. However, mixing them into the wrong solvent waste carboy dictates the environmental fate of the entire container. Halogenated waste requires specific, more expensive incineration conditions to prevent the release of toxic dioxins.

  • Identify the Solvent Matrix: Determine the primary solvent used to dissolve the 2-Methyl-8-nitroindolizine (e.g., Dichloromethane, DMSO, Methanol).

  • Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform: Pour the mixture into the Halogenated Organic Waste carboy.

    • If dissolved in DMSO, Methanol, or Ethyl Acetate: Pour the mixture into the Non-Halogenated Organic Waste carboy.

  • Compatibility Check (Critical): Ensure the waste carboy does not contain strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Mechanistic Rationale: Nitro groups ( −NO2​ ) are highly susceptible to reduction. Mixing a nitroheterocycle with a strong reducing agent in a closed waste carboy can trigger an uncontrolled, exothermic reduction to an amine, potentially causing the carboy to over-pressurize and rupture.

  • Documentation: Log the estimated mass of 2-Methyl-8-nitroindolizine added to the carboy's EHS inventory sheet.

Protocol C: Spill Cleanup Procedure
  • PPE: Don standard laboratory PPE (nitrile gloves, safety goggles, lab coat).

  • Solid Spills: Do not dry-sweep, as this aerosolizes the powder. Gently cover the powder with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust, then carefully scoop the material into a solid waste container.

  • Liquid Spills: Absorb the solution using an inert, non-combustible absorbent pad or spill-control sand.

  • Decontamination: Wash the affected benchtop or fume hood surface with soap and water, followed by an ethanol wipe down. Dispose of all cleanup materials as solid hazardous waste.

Ultimate Environmental Fate: High-Temperature Incineration

Once collected by your institution's EHS department, 2-Methyl-8-nitroindolizine is legally transported to a licensed hazardous waste treatment facility. The standard and safest method of destruction for nitroheterocycles is high-temperature incineration .

During incineration, the compound is subjected to temperatures exceeding 1,000°C. The carbon and hydrogen backbone is oxidized to carbon dioxide ( CO2​ ) and water ( H2​O ). The nitro group and indolizine nitrogen are converted into nitrogen oxides ( NOx​ ). Because NOx​ gases are environmental pollutants, professional incineration facilities utilize advanced alkaline gas scrubbers to neutralize these emissions before exhaust, ensuring zero harmful environmental impact.

References

  • NIST Chemistry WebBook. "2-Methyl-8-nitroindolizine: Formula and Molecular Weight." National Institute of Standards and Technology. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-8-nitroindolizine

Advanced Laboratory Safety and Operational Guide: Handling 2-Methyl-8-nitroindolizine (CAS: 60891-78-3) As a Senior Application Scientist, I have designed this comprehensive protocol to ensure that researchers and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling 2-Methyl-8-nitroindolizine (CAS: 60891-78-3)

As a Senior Application Scientist, I have designed this comprehensive protocol to ensure that researchers and drug development professionals handling 2-Methyl-8-nitroindolizine operate under the highest safety and logistical standards. Nitroaromatic compounds are ubiquitous in chemical synthesis, but they present insidious risks—primarily through dermal absorption and thermal instability. This guide moves beyond basic safety data sheets to explain the causality behind our safety protocols, ensuring your laboratory builds a self-validating culture of chemical safety.

Mechanistic Toxicology & Hazard Profile

To respect a chemical, one must understand its mechanism of action. 2-Methyl-8-nitroindolizine is a highly lipophilic nitroaromatic compound[1]. Its primary acute hazard is not merely localized irritation, but systemic toxicity leading to methemoglobinemia [2].

  • Dermal Penetration: Due to its high lipid solubility, the compound rapidly bypasses the stratum corneum, making skin contact a primary vector for systemic poisoning[2].

  • Hemoglobin Oxidation: Once in the bloodstream, hepatic enzymes (such as cytochrome P450 and NADPH reductase) reduce the nitro group to reactive arylhydroxylamine and nitroso intermediates. These metabolites penetrate erythrocytes and oxidize the ferrous (Fe²⁺) iron in oxy-hemoglobin to the ferric (Fe³⁺) state[2][3].

  • Hypoxia: The resulting methemoglobin is incapable of binding oxygen, leading to cellular hypoxia, cyanosis (blue discoloration of skin/lips), fatigue, and potentially fatal asphyxiation[3].

  • Thermal Reactivity: Nitroaromatics possess inherent thermal instability. If subjected to shock, rapid heating, or contact with caustic alkalis, they risk violent exothermic decomposition[4][5].

G Exposure Dermal/Inhalation Exposure (2-Methyl-8-nitroindolizine) Absorption Rapid Systemic Absorption (High Lipid Solubility) Exposure->Absorption Penetrates Mucosa/Skin Metabolism Hepatic Metabolism (NADPH Reductase Reduction) Absorption->Metabolism Circulates to Liver Hemoglobin Erythrocyte Penetration & Fe2+ to Fe3+ Oxidation Metabolism->Hemoglobin Arylhydroxylamine Release Methemoglobin Methemoglobinemia (Loss of O2 Binding Capacity) Hemoglobin->Methemoglobin Co-oxidation Hypoxia Tissue Hypoxia (Cyanosis, Fatigue, Asphyxiation) Methemoglobin->Hypoxia Oxygen Starvation

Pathophysiological mechanism of nitroaromatic-induced methemoglobinemia.

Quantitative Hazard Data & PPE Specifications

Because of the compound's lipophilicity and thermal risks, standard laboratory PPE is inadequate. The following table outlines the mandatory equipment and the scientific rationale for each choice to establish a fail-safe barrier[4].

Hazard VectorRequired PPE / Engineering ControlScientific Rationale (Causality)
Dermal Absorption Butyl rubber or heavy-duty Nitrile gloves (Class 5, >240 min breakthrough). Double gloving required. High lipid solubility degrades standard latex rapidly. Double gloving ensures a self-validating barrier; if the outer layer is breached, the inner layer protects the skin[4].
Inhalation N95/P100 Particulate Respirator or Supplied Air (if ventilation is compromised).Prevents inhalation of fine crystalline dust, which provides a direct, rapid route to the highly vascularized alveolar bloodstream[6].
Ocular Exposure Chemical splash goggles (Not standard safety glasses).Prevents systemic absorption and abrasive damage through the conjunctival mucosa[4].
Static Ignition Flame-retardant, 100% cotton or Nomex lab coat.Nitroaromatics can decompose under static discharge. Synthetic blends that generate static electricity must be strictly avoided[5][6].
Environmental Class II Type B2 Biological Safety Cabinet or dedicated Chemical Fume Hood.Ensures 100% exhaust of particulates to the outside environment without recirculation, preventing ambient laboratory contamination[4].

Standard Operating Procedure (SOP): Experimental Workflow

This step-by-step methodology ensures a self-validating system where each step verifies the safety of the previous one.

Phase 1: Pre-Operational Setup & Validation

  • Ventilation Verification: Ensure the fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Causality: Validating flow before opening the container ensures aerosolized particles cannot escape the sash boundary.

  • Static Grounding: Ground all metal spatulas and analytical balances. Causality: Preventing static discharge eliminates the localized thermal energy required to trigger the decomposition of nitroaromatic powders[5].

  • PPE Donning: Don the anti-static lab coat, splash goggles, and respirator. Apply the inner layer of nitrile gloves, followed by the outer layer of butyl rubber gloves.

Phase 2: Chemical Handling and Weighing 4. Container Opening: Open the sealed container of 2-Methyl-8-nitroindolizine only within the active fume hood. Inspect the powder for clumping, which indicates moisture ingress or chemical degradation. 5. Weighing Protocol: Use a static-free, grounded aluminum or anti-static polymeric weighing boat. Transfer the solid using a ceramic or grounded metal spatula. Causality: Plastic spatulas act as insulators that accumulate static charge, posing an ignition risk. 6. Solvent Addition: If preparing a stock solution (e.g., in DMSO), add the solvent directly to the weighing vessel inside the hood to suppress dust generation before transferring the solution to a volumetric flask.

Phase 3: Post-Handling & Decontamination 7. Surface Decontamination: Wipe down the balance and fume hood surfaces with a compatible solvent (e.g., isopropanol), followed by a mild soap and water wash. 8. Doffing PPE: Remove the outer gloves inside the fume hood and dispose of them in a dedicated hazardous waste bin. Remove the respirator and goggles only after the hood sash is closed. 9. Dermal Wash: Wash hands and forearms immediately with cold water and soap. Causality: Warm water induces vasodilation and opens pores, which would accelerate the dermal absorption of any microscopic residual chemical.

Emergency Response & Disposal Plan

Emergency Response (Self-Validating Triage):

  • Skin Contact: Immediately flush the area with copious amounts of water for at least 15 minutes. Do not use chemical solvents on the skin, as this will dissolve the compound and accelerate systemic absorption. Monitor the exposed individual for signs of slate-gray cyanosis (blue lips/nail beds), which is the primary clinical indicator of methemoglobinemia.

  • Spill Response: Do not sweep dry powder. Cover the spill with a damp absorbent pad to suppress dust generation. Carefully scoop the material into a non-sparking, sealable container using non-metallic tools.

Disposal Plan: 2-Methyl-8-nitroindolizine must be strictly segregated from strong acids, caustic bases, and reducing agents to prevent violent exothermic reactions[4].

  • Collect all solid waste, contaminated gloves, and weighing boats in a dedicated, clearly labeled container: "Hazardous Organic Solid Waste: Toxic Nitroaromatic - Methemoglobinemia Hazard."

  • Never dispose of this compound in municipal drains, as nitroaromatics are highly persistent and toxic to aquatic ecosystems[2][4]. Route all waste through your institution's certified hazardous materials management team.

References

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines and Nitroaromatics. ACS Chemical Health & Safety. Retrieved from [Link]

  • ResearchGate. (2026). Safety improvements for laboratory handling of energetic materials applying system-theoretic process analysis. Retrieved from [Link]

  • U.S. Department of Defense / NATO. (n.d.). Toxicity Assessment; Approach, Mitigation Procedures and Interpretation on Munitions and Products of Combustion (Toxicology of Nitroaromatics). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-8-nitroindolizine
Reactant of Route 2
2-Methyl-8-nitroindolizine
© Copyright 2026 BenchChem. All Rights Reserved.